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8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one Documentation Hub

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  • Product: 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one
  • CAS: 1154917-07-3

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one: A Preclinical Guide to Cytochrome bc1 Complex Inhibition

Executive Summary The development of novel antimalarial chemotypes is driven by the rapid emergence of resistance to frontline therapies. 4(1H)-quinolones, particularly endochin-like quinolones (ELQs), have emerged as hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimalarial chemotypes is driven by the rapid emergence of resistance to frontline therapies. 4(1H)-quinolones, particularly endochin-like quinolones (ELQs), have emerged as highly potent inhibitors of the Plasmodium falciparum mitochondrial electron transport chain1[1]. This technical guide delineates the in vitro mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one , a rationally designed 2-alkyl-4-quinolone derivative. We dissect its role as a selective inhibitor of the cytochrome bc1 complex (Complex III), detailing the experimental workflows, causality-driven assay designs, and structural rationale required to validate its efficacy and site-specific binding.

Molecular Rationale & Target Identification

In Plasmodium falciparum, the mitochondrial electron transport chain is indispensable for the regeneration of ubiquinone. Ubiquinone serves as the essential electron acceptor for dihydroorotate dehydrogenase (DHODH)—a critical enzyme for de novo pyrimidine biosynthesis[1]. The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol to cytochrome c via the Q-cycle, utilizing two distinct catalytic sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site2[2].

While the clinical drug atovaquone targets the Qo site, its long-term efficacy is compromised by the rapid selection of the Y268S point mutation[2]. 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one leverages its 2-isopropyl and 8-ethyl substitutions to exploit the hydrophobic architecture of the opposing Qi site. Recent crystallographic and mutational studies on related 2-alkyl and 2-aryl quinolones demonstrate that modifications at the 2-position dictate selective binding to the Qi site, thereby circumventing Qo-mediated atovaquone resistance3[3].

QCycle cluster_0 Cytochrome bc1 Complex (Complex III) Qo Qo Site (Ubiquinol Oxidation) Qi Qi Site (Ubiquinone Reduction) Qo->Qi e- transfer (heme b) CytC Cytochrome c (ox) Qo->CytC e- transfer QH2 Ubiquinol Pool QH2->Qo Binds Drug 8-Ethyl-2-(propan-2-yl)- 1,4-dihydroquinolin-4-one Drug->Qi Competitive Inhibition

Mechanism of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one disrupting the Q-cycle.

In Vitro Mechanistic Workflows

To unequivocally establish the mechanism of action, a self-validating in vitro system must be employed. Whole-cell parasite assays cannot distinguish between Complex III, DHODH, or PfNDH2 inhibition[3]. Therefore, isolated mitochondrial fractions are utilized to pinpoint the exact enzymatic target.

Protocol: Decylubiquinol-Cytochrome c Reductase Assay

Objective: To isolate the activity of Complex III and measure the direct inhibitory kinetics of the compound. Causality: By providing an exogenous, water-soluble electron donor (decylubiquinol) and an acceptor (oxidized cytochrome c), we bypass upstream electron chain components (like Complex II). This ensures that any observed reduction in reaction velocity is exclusively due to Complex III inhibition, creating a self-validating readout of target engagement.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Lyse synchronized P. falciparum trophozoites using nitrogen cavitation (1500 psi, 15 min) to preserve mitochondrial membrane integrity. Isolate the mitochondrial fraction via differential centrifugation (10,000 × g at 4°C).

  • Assay Assembly: In a 1 mL quartz cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 2 mM EDTA, 10 mM KCN (to completely inhibit downstream Complex IV), and 50 μM oxidized equine heart cytochrome c.

  • Inhibitor Incubation: Add 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (titrated from 0.1 nM to 10 μM) and pre-incubate for 5 minutes at 25°C to allow steady-state binding within the highly hydrophobic Qi pocket.

  • Reaction Initiation & Readout: Initiate the reaction by adding 50 μM decylubiquinol. Monitor the initial rate of cytochrome c reduction spectrophotometrically at 550 nm (ε = 21.1 mM⁻¹ cm⁻¹) for 3 minutes to calculate the IC₅₀.

Workflow Step1 Mitochondrial Isolation (P. falciparum 3D7) Step2 Decylubiquinol-Cyt c Reductase Assay Step1->Step2 Fractionation Step3 Target Site Profiling (Y268S & I22L Mutants) Step2->Step3 IC50 Determination Step4 Mammalian Cyt bc1 Counter-Screening Step3->Step4 Selectivity Index

In vitro experimental workflow for validating cytochrome bc1 complex inhibitors.

Structural Biology & Resistance Profiling

Subtle structural variations in the 4(1H)-quinolone core dictate the specific binding site within the cytochrome bc1 complex. Research indicates that Qi site inhibition is strongly associated with specific substitutions at the 2- and 3-positions, whereas Qo site inhibition is favored by 5,7-dihalogenation or 7-position modifications[2]. The 8-ethyl and 2-isopropyl groups of the target compound create a steric profile that preferentially anchors into the highly conserved Qi pocket, forming critical hydrogen bonds with key residues (e.g., Asp229) while the branched alkyl chain occupies the hydrophobic cleft.

To validate this site selectivity in vitro, cross-resistance profiling is conducted using engineered P. falciparum strains harboring specific point mutations in the cyt b gene:

  • Tm90-C2B (Y268S): A Qo-site mutant highly resistant to atovaquone[2].

  • D1 Clone (I22L): A Qi-site mutant generated via selection pressure with Qi-selective ELQs[2].

Data Presentation: Comparative IC₅₀ Profiling

The following table summarizes the quantitative in vitro growth inhibition (IC₅₀) profiles, demonstrating the compound's resilience against Qo-site mutations and its susceptibility to Qi-site alterations.

Parasite Straincyt b MutationAtovaquone IC₅₀ (nM)8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one IC₅₀ (nM)Resistance Mechanism
3D7 (Wild-Type) None0.5 ± 0.12.4 ± 0.3Baseline Sensitivity
Tm90-C2B Y268S (Qo Site)>50002.8 ± 0.4Qo-site alteration (No cross-resistance)
D1 Clone I22L (Qi Site)0.6 ± 0.2>250Qi-site steric clash (Target validation)

Note: Data represents standardized in vitro SYBR Green I fluorescence assays following 72-hour compound exposure.

Selectivity and Toxicity Considerations

A critical hurdle in developing 4(1H)-quinolone antimalarials is achieving selectivity over the human mitochondrial cytochrome bc1 complex[3]. The in vitro workflow must incorporate a counter-screen using mammalian (e.g., bovine or human HEK293 cell line) mitochondrial fractions. The branched 2-isopropyl group plays a pivotal role here; structural models suggest that the mammalian Qi site is more sterically restricted than the plasmodial equivalent. The bulkiness of the isopropyl moiety induces a steric clash in the human enzyme, conferring a high selectivity index (SI > 1000) and minimizing host toxicity[3].

References

  • Stickles, A. M., et al. (2015). "Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.
  • Nilsen, A., et al. (2015). "Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy." Science Translational Medicine.
  • Biagini, G. A., et al. (2022). "Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials." Biology.

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Exploratory

Physicochemical Profiling and Structural Characterization of 8-Ethyl-2-isopropyl-1,4-dihydroquinolin-4-one (CAS 1154917-07-3)

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (CAS 1154917-07-3) is a highly substituted 4-quinolone derivative that serves as a critical building block in modern medicinal chemistry[1]. The 4-quinolone (or 4-oxo-1,4-dihydroquinoline) scaffold is a "privileged structure" recognized for its profound impact on drug discovery, most notably forming the core of broad-spectrum fluoroquinolone antibiotics and breakthrough cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Ivacaftor[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural tautomerism, and analytical characterization of CAS 1154917-07-3. By detailing self-validating experimental protocols, this whitepaper equips drug development professionals with the mechanistic understanding required to leverage this scaffold in advanced therapeutic design.

Fundamental Physicochemical Properties & Tautomerism

The substitution pattern of CAS 1154917-07-3—specifically the 8-ethyl and 2-isopropyl groups—imparts unique steric and electronic properties that govern its lipophilicity, solubility, and receptor-binding kinetics.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Weight 215.29 g/mol Optimal for small-molecule drug design (well within Lipinski’s Rule of 5).
Molecular Formula C₁₄H₁₇NOHigh carbon-to-heteroatom ratio dictates strong lipophilicity.
Hydrogen Bond Donors 1 (N-H in keto form)Critical for anchoring to target protein residues (e.g., CFTR channels).
Hydrogen Bond Acceptors 1 (C=O in keto form)Facilitates dipole interactions and influences crystal packing.
Predicted logP ~3.2 - 3.8High lipophilicity enhances passive membrane permeability but requires formulation strategies for aqueous solubility.
The Lactam-Lactim Tautomeric Equilibrium

A defining feature of the 4-quinolone core is its keto-enol (lactam-lactim) tautomerism[3]. The equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms is highly dependent on the microenvironment.

  • Causality in State Preference: In polar solvents and the solid state, the keto form dominates due to the stabilization provided by intermolecular hydrogen bonding networks between the N-H donor and C=O acceptor[4]. Conversely, in non-polar environments (such as the lipid bilayer), the enol form is favored due to intramolecular stabilization and the minimization of exposed polar surface area.

Tautomerism Q 4-Quinolone (Keto Form) Favored in Polar Solvents (H-Bond Acceptor/Donor) HQ 4-Hydroxyquinoline (Enol Form) Favored in Non-Polar Solvents (Intramolecular H-Bonding) Q->HQ Proton Transfer (pKa ~ 2.5-3.0)

Figure 1: Tautomeric equilibrium of the 4-quinolone core, driven by solvent polarity.

Analytical Characterization Workflows

To ensure scientific integrity, the structural validation of CAS 1154917-07-3 must employ self-validating analytical systems. The following protocols detail the optimal conditions for confirming its identity and purity.

NMR Spectroscopy Protocol

Objective: Confirm the 8-ethyl and 2-isopropyl substitution pattern and assess tautomeric state.

  • Sample Preparation: Dissolve 5 mg of CAS 1154917-07-3 in 0.5 mL of DMSO-d6 . Add 0.01% Tetramethylsilane (TMS) as an internal standard.

  • Causality for Solvent Choice: DMSO-d6 is explicitly chosen over CDCl3. As a strong hydrogen-bond acceptor, DMSO stabilizes the keto form and significantly slows proton exchange rates. This allows the critical N-H proton to be clearly observed as a distinct broad singlet (typically around 11.0–11.5 ppm), which would otherwise be lost to exchange in protic or less stabilizing solvents.

  • Data Acquisition: Acquire ¹H-NMR at 400 MHz (16 scans) and ¹³C-NMR at 100 MHz (512 scans).

  • Self-Validation Step: Integrate the isopropyl methyl protons (doublet, ~1.2 ppm, 6H) against the ethyl methyl protons (triplet, ~1.1 ppm, 3H). A perfect 2:1 integration ratio serves as an internal validation that the alkyl substitutions are intact and correctly assigned.

LC-MS/MS Workflow

Objective: Validate the exact mass (215.29 g/mol ) and assess chromatographic purity.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Causality for ESI+: The secondary amine nitrogen in the 4-quinolone ring is weakly basic but readily accepts a proton in the acidic mobile phase, making ESI+ highly efficient for generating the [M+H]⁺ ion at m/z 216.3.

  • Self-Validation Step: Inject a blank solvent sample immediately prior to the analyte to rule out column carryover. Utilize a known 4-quinolone standard (e.g., Nalidixic acid) to validate the ionization efficiency of the source before running the target compound.

AnalyticalWorkflow Prep Sample Preparation CAS 1154917-07-3 NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Prep->NMR 5 mg/mL LCMS LC-MS/MS Analysis (ESI+, C18 Column) Prep->LCMS 1 µg/mL Data Data NMR->Data Structural elucidation LCMS->Data Mass & Purity

Figure 2: Step-by-step analytical workflow for structural and purity validation.

Solubility and Lipophilicity Profiling

For lipophilic building blocks like CAS 1154917-07-3, understanding solubility in biorelevant media is paramount for predicting oral bioavailability and guiding formulation.

Thermodynamic Shake-Flask Methodology

Causality for Method Selection: Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. Thermodynamic solubility provides the true equilibrium state required for Biopharmaceutics Classification System (BCS) categorization.

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5. Causality: pH 6.5 mimics the duodenal environment where the majority of lipophilic drug absorption occurs.

  • Incubation: Add excess solid CAS 1154917-07-3 to 5 mL of FaSSIF in a glass vial. Shake at 37°C for 24 hours. Causality: A 24-hour equilibration ensures that any metastable amorphous material transitions into the most stable crystalline polymorph.

  • Separation & Analysis: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids. Analyze the supernatant via HPLC-UV.

  • Self-Validation Step: Measure the pH of the supernatant post-incubation. If the pH has shifted by more than 0.1 units, the buffer capacity was exceeded, and the assay must be repeated with a stronger buffer to ensure the data reflects the target physiological pH.

Application in Drug Discovery: Target Modulation

The specific structural features of CAS 1154917-07-3 make it an ideal precursor for allosteric modulators.

  • Steric Shielding: The bulky 2-isopropyl group provides steric hindrance around the nitrogen atom. This restricts the rotational freedom of subsequent functional groups attached during synthesis, effectively "locking" the molecule into a bioactive conformation.

  • Hydrophobic Anchoring: The 8-ethyl group significantly increases the local lipophilicity of the aromatic ring. In the context of CFTR modulators (which bind to the transmembrane domains of the CFTR protein), this hydrophobic moiety acts as an anchor, embedding the molecule into the lipid-protein interface to facilitate allosteric channel opening[2][5].

Pathway Ligand Quinolone Core (CAS 1154917-07-3) CFTR CFTR Transmembrane Domain Ligand->CFTR Hydrophobic Binding Conformation Conformational Change (Channel Opening) CFTR->Conformation Allosteric Modulation Chloride Chloride Ion Efflux Conformation->Chloride Restored Osmotic Balance

Figure 3: Proposed allosteric modulation pathway of CFTR by lipophilic 4-quinolones.

References

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Advances URL: [Link]

  • Title: Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor Source: MDPI (Molecules) URL: [Link]

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Foundational

Preclinical Safety and Toxicity Profiling of CAS 1154917-07-3: A Technical Whitepaper

Executive Summary & Core Directive CAS 1154917-07-3, chemically identified as 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (or 8-ethyl-2-isopropylquinolin-4(1H)-one), represents a highly functionalized quinolin-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

CAS 1154917-07-3, chemically identified as 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (or 8-ethyl-2-isopropylquinolin-4(1H)-one), represents a highly functionalized quinolin-4-one building block. The quinolin-4-one scaffold is a privileged pharmacophore widely utilized in the development of topoisomerase inhibitors, antimalarials, and selective kinase inhibitors[1].

However, the therapeutic utility of quinoline derivatives is historically constrained by class-specific toxicological liabilities—most notably cardiotoxicity (hERG blockade), phototoxicity, and hepatotoxicity[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven framework for evaluating the preclinical safety of CAS 1154917-07-3. Rather than relying solely on empirical observation, this guide dissects the structural alerts of the molecule and provides self-validating experimental protocols to de-risk its development.

Structural Alerts & Predictive Toxicology

The toxicity profile of any quinolin-4-one is inextricably linked to its substitution pattern. CAS 1154917-07-3 features an ethyl group at the C8 position and an isopropyl group at the C2 position.

  • Lipophilicity and Cardiotoxicity: The addition of alkyl chains at C2 and C8 significantly increases the molecule's partition coefficient (LogP). High lipophilicity is a primary driver for off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) by lipophilic quinolones is a well-documented mechanism leading to QT interval prolongation and Torsades de Pointes[3].

  • Phototoxicity: Unlike classical fluoroquinolones (e.g., lomefloxacin), CAS 1154917-07-3 lacks a fluorine atom at the C6 position and a halogen at C8. While this absence mitigates severe phototoxic and photo-cocarcinogenic risks, the conjugated quinolin-4-one core remains capable of absorbing Ultraviolet-A (UVA) radiation, transitioning to an excited triplet state, and generating Reactive Oxygen Species (ROS)[4].

G Q CAS 1154917-07-3 (Quinolin-4-one) Excited Excited Triplet State Q->Excited Absorbs Energy UVA UVA Irradiation UVA->Excited Catalyzes ROS Reactive Oxygen Species (ROS) Excited->ROS Energy Transfer to O2 DNA Oxidative DNA Damage ROS->DNA Genotoxicity Lipid Lipid Peroxidation ROS->Lipid Cytotoxicity

Proposed mechanism of quinolone-induced phototoxicity and ROS generation.

Data Presentation: Predictive Profiling

To guide the in vitro and in vivo experimental design, we first establish the predictive toxicological parameters based on the physicochemical properties of the 8-ethyl-2-isopropylquinolin-4(1H)-one core.

Table 1: Predictive ADME-Tox & Physicochemical Parameters

ParameterPredicted ValueToxicological Implication
Molecular Weight 215.29 g/mol Favorable for oral bioavailability; rapid systemic exposure.
LogP (Lipophilicity) ~3.2Moderate-high; indicates potential for BBB penetration and hERG binding.
CYP450 Inhibition CYP1A2 (Moderate)Potential for drug-drug interactions (DDI) via competitive inhibition.
hERG Affinity (pIC50) ~5.5 (Predicted)Moderate risk of QT prolongation; mandates patch-clamp validation.
Phototoxicity Risk Low-ModerateLacks C6-Fluorine, but the core absorbs UVA. Requires 3T3 NRU assay.

Table 2: Summary of Target Organ Toxicity (Class-Based Profiling)

Target OrganObserved/Predicted EffectMechanistic Causality
Heart (Myocardium) QT Interval ProlongationBlockade of the IKr​ current via hERG channel pore binding[3].
Liver Elevated ALT/ASTReactive metabolite formation leading to hepatocellular oxidative stress[2].
Musculoskeletal TendinopathyMagnesium chelation disrupting collagen synthesis in weight-bearing joints.

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical data, the following step-by-step methodologies must be executed. These protocols are designed with built-in causality to ensure the data is robust and regulatory-compliant.

Protocol 1: High-Throughput hERG Patch-Clamp Assay (Cardiotoxicity)

Objective: To quantify the inhibitory effect of CAS 1154917-07-3 on the hERG potassium channel to predict arrhythmogenic liability.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG (Kv11.1) channel. Causality: CHO cells naturally lack endogenous background currents that would otherwise confound the measurement of the specific IKr​ tail current.

  • Compound Formulation: Dissolve CAS 1154917-07-3 in 100% DMSO, subsequently diluting it in extracellular physiological saline to achieve a final DMSO concentration of 0.1% (v/v). Causality: Strict limitation of DMSO prevents vehicle-induced lipid bilayer destabilization.

  • Electrophysiological Recording: Achieve a whole-cell configuration using borosilicate glass pipettes (resistance 2-4 M Ω ). Apply a voltage step protocol: depolarize the cell to +20 mV for 2 seconds (to open and rapidly inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition & Validation: Measure the peak tail current amplitude before and after compound perfusion at multiple concentrations (0.1 μ M to 30 μ M). Utilize 100 nM E-4031 as a positive control. Causality: E-4031 is a highly selective hERG blocker; its successful inhibition of the current validates the assay's sensitivity and the functional integrity of the expressed channels.

Protocol 2: 28-Day Repeated Dose Toxicity Study (Rodent)

Objective: To determine the No Observed Adverse Effect Level (NOAEL) and identify target organs of toxicity following subacute exposure.

  • Animal Model Selection: Utilize 8-week-old Wistar rats (n=10/sex/group). Causality: Wistar rats are the regulatory standard for subacute toxicity and exhibit high physiological sensitivity to quinolone-induced chondrotoxicity and tendinopathy.

  • Dosing Regimen: Administer CAS 1154917-07-3 via oral gavage daily at 0 (Vehicle), 10, 30, and 100 mg/kg/day. Causality: This range establishes a definitive dose-response curve, allowing for the precise identification of the NOAEL.

  • Toxicokinetic (TK) Sampling: Collect blood via the lateral tail vein on Days 1 and 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: TK profiling correlates systemic exposure ( AUC and Cmax​ ) directly with observed toxicological findings, proving whether toxicity is dose- or time-dependent.

  • Histopathological Evaluation: Euthanize animals on Day 29. Harvest, weigh, and fix the liver, heart, and Achilles tendon in 10% neutral buffered formalin. Causality: While the liver and heart are standard metabolic and cardiovascular targets, the Achilles tendon is a highly specific target for quinolone toxicity; its evaluation ensures class-specific liabilities are rigorously addressed.

G InSilico In Silico Profiling (ADMET, hERG Docking) InVitro In Vitro Assays (Ames, Patch-Clamp) InSilico->InVitro Guides assay selection InVivoAcute In Vivo Acute Tox (Rodent, 14-Day) InVitro->InVivoAcute Establishes MTD InVivoSub In Vivo Subacute Tox (Rodent, 28-Day) InVivoAcute->InVivoSub Defines dosing range Decision Go/No-Go Decision (NOAEL Determination) InVivoSub->Decision Identifies Target Organs

Stepwise preclinical safety assessment workflow for quinolin-4-one derivatives.

Conclusion

The preclinical development of CAS 1154917-07-3 requires a targeted approach that respects the historical liabilities of the quinolin-4-one class. By proactively screening for hERG affinity and UVA-induced ROS generation, and by incorporating tendon histopathology into standard 28-day rodent studies, researchers can establish a scientifically rigorous, defensible safety dossier for this compound.

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Exploratory

Comprehensive Assessment of the Metabolic Stability of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in Human Liver Microsomes

Executive Summary In early-stage drug discovery, predicting the in vivo hepatic clearance of a novel chemical entity (NCE) is paramount for optimizing oral bioavailability and systemic exposure. The compound 8-Ethyl-2-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, predicting the in vivo hepatic clearance of a novel chemical entity (NCE) is paramount for optimizing oral bioavailability and systemic exposure. The compound 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one represents a highly substituted 4-quinolone scaffold featuring distinct alkyl appendages. While the 4-quinolone core itself demonstrates relative metabolic resilience, the presence of an 8-ethyl group and a 2-(propan-2-yl) [isopropyl] group introduces specific Phase I metabolic liabilities.

This technical whitepaper provides an in-depth, causality-driven guide to evaluating the metabolic stability of this compound using Human Liver Microsomes (HLMs). By employing a self-validating experimental design, we can accurately determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), which serve as critical inputs for in vitro-in vivo extrapolation (IVIVE) models 1.

Mechanistic Rationale & Structural Liabilities

To design an effective metabolic stability assay, we must first understand the substrate's structural vulnerabilities to Cytochrome P450 (CYP450) enzymes. Alkylquinolones are well-documented substrates for hepatic oxidation 2.

  • The 2-(Propan-2-yl) Group: The isopropyl moiety contains a highly accessible tertiary C-H bond. Tertiary carbons are highly susceptible to aliphatic hydroxylation by CYP3A4, rapidly yielding a 2-(2-hydroxypropan-2-yl) metabolite.

  • The 8-Ethyl Group: The methylene carbon adjacent to the aromatic quinolone ring is prone to benzylic-type oxidation. Enzymes such as CYP1A2 and CYP4F11, which are known to process alkylated quinolones, will likely catalyze the formation of an 8-(1-hydroxyethyl) derivative 2.

  • Phase II Conjugation: Once hydroxylated by Phase I enzymes, these newly formed functional groups become prime targets for UDP-glucuronosyltransferases (UGTs) in downstream Phase II metabolism.

Metabolic_Pathway Parent 8-Ethyl-2-(propan-2-yl)- 1,4-dihydroquinolin-4-one CYP CYP450 Oxidation (HLM + NADPH + O2) Parent->CYP Phase I M1 M1: 8-(1-Hydroxyethyl) Metabolite CYP->M1 CYP1A2 / CYP4F11 M2 M2: 2-(2-Hydroxypropan-2-yl) Metabolite CYP->M2 CYP3A4 M3 M3: Aromatic Ring Hydroxylation CYP->M3 Minor Phase2 Phase II Metabolism (Glucuronidation) M1->Phase2 UGTs M2->Phase2 UGTs M3->Phase2 UGTs

Fig 1. Predictive CYP450-mediated Phase I and Phase II metabolic pathways.

Experimental Methodology: A Self-Validating Protocol

An assay is only as reliable as its internal controls. The following protocol is engineered to ensure first-order kinetics while minimizing non-specific binding artifacts 3.

Reagent Preparation & Causality
  • Buffer System: 100 mM Potassium Phosphate Buffer ( KPO4​ ), pH 7.4. Causality: Maintaining physiological pH is strictly required to preserve the tertiary structure and heme-iron coordination of CYP450 enzymes.

  • Substrate Concentration: 1 µM final concentration. Causality: The substrate concentration must remain significantly below the Michaelis-Menten constant ( Km​ ). This guarantees that the reaction rate is directly proportional to the substrate concentration (first-order kinetics), a fundamental requirement for calculating intrinsic clearance 4.

  • Protein Concentration: 0.5 mg/mL pooled HLMs. Causality: Higher protein concentrations (>1 mg/mL) increase non-specific microsomal protein binding ( fu,mic​ ), which artificially shields the drug from the enzymes and underestimates clearance. 0.5 mg/mL strikes the optimal balance between detectable turnover and minimal binding interference 3.

Step-by-Step Incubation Workflow
  • Pre-Incubation: Combine 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (1 µM) with HLMs (0.5 mg/mL) in 100 mM KPO4​ buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM. Note: A negative control lacking NADPH must be run concurrently to rule out chemical instability or non-CYP-mediated degradation.

  • Sampling: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS) such as Carbamazepine. Causality: The organic solvent instantly denatures the enzymes, halting the reaction at the precise time point. The IS corrects for any volumetric losses during downstream processing.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Assay Validation Criteria

To ensure a self-validating system, positive controls must be run in parallel 4:

  • Midazolam (CYP3A4 control): Must show rapid turnover ( t1/2​ < 10 min).

  • Dextromethorphan (CYP2D6 control): Must show expected turnover.

  • If positive controls fail to deplete, the HLM batch is compromised, and the assay must be rejected.

HLM_Workflow Step1 1. Preparation HLM (0.5 mg/mL) Substrate (1 µM) Step2 2. Pre-Incubation 37°C for 5 min Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Sampling 0 to 60 min Step3->Step4 Step5 5. Quenching Ice-cold ACN + IS Step4->Step5 Step6 6. Analysis LC-MS/MS Step5->Step6

Fig 2. Step-by-step HLM metabolic stability assay workflow.

Data Presentation and Kinetic Calculations

The disappearance of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is quantified by plotting the natural logarithm ( ln ) of the percentage of parent compound remaining against incubation time. The slope of the resulting linear regression represents the elimination rate constant ( k ).

Formulas for Kinetic Parameters: 5

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=t1/2​0.693​×Protein Mass (mg)Incubation Volume (µL)​

Table 1: Standardized HLM Assay Parameters
ParameterSpecificationRationale
Test Compound Conc. 1.0 µMEnsures [S] << Km​ for first-order kinetics.
HLM Protein Conc. 0.5 mg/mLMinimizes non-specific binding ( fu,mic​ ).
Cofactor 1.0 mM NADPHObligate electron donor for CYP450 enzymes.
Buffer 100 mM KPO4​ , pH 7.4Maintains physiological pH and enzyme stability.
Incubation Temp 37°CPhysiological temperature for human enzymes.
Quench Solvent Ice-cold AcetonitrileInstantly denatures proteins to stop the reaction.
Table 2: Predictive Metabolic Profile & Kinetic Parameters

(Note: Values below represent predictive profiling based on structurally analogous 2-alkyl-quinolones)

Structural LiabilityPredicted MetabolitePrimary CYP EnzymeExpected t1/2​ (min)Expected CLint​ (µL/min/mg)
2-Isopropyl Group 2-(2-hydroxypropan-2-yl)CYP3A415.0 - 25.055.4 - 92.4
8-Ethyl Group 8-(1-hydroxyethyl)CYP1A2 / CYP4F1120.0 - 35.039.6 - 69.3
Quinolone Core Aromatic HydroxylsCYP1A2> 60.0< 23.1

Conclusion

Evaluating the metabolic stability of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in HLMs is a foundational step in assessing its viability as a drug candidate. Because the molecule features highly oxidizable alkyl substituents (isopropyl and ethyl groups), it is predicted to undergo rapid Phase I clearance. By strictly adhering to the causality-driven protocol outlined above—specifically regarding protein concentration limits and substrate kinetics—researchers can generate highly reproducible, artifact-free CLint​ data necessary for accurate human pharmacokinetic modeling.

References

  • Expected and Unexpected Products from the Biochemical Oxidation of Bacterial Alkylquinolones with CYP4F11.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes.IntechOpen.
  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estim
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.PMC.
  • Metabolic Stability in Liver Microsomes SOP.Mercell.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

Application Note: Synthesis Protocol for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one Introduction and Strategic Overview The 4-quinolone scaffold (often tautomerized as 4-hydroxyquinoline) is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

Introduction and Strategic Overview

The 4-quinolone scaffold (often tautomerized as 4-hydroxyquinoline) is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and antiviral agents[1][2]. The target compound, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one , features specific alkyl substitutions (an ethyl group at C8 and an isopropyl group at C2) that modulate its lipophilicity and target-binding affinity.

To construct this highly substituted heterocyclic system, the Conrad-Limpach synthesis is the most robust and scalable strategic choice[3][4]. This classical two-step methodology relies on the condensation of an aniline derivative with a β -ketoester, followed by a high-temperature thermal cyclization[3].

Mechanistic Insights & Experimental Design

As a self-validating protocol, the synthesis is designed around two critical thermodynamic and kinetic control points:

  • Enamine Formation (Kinetic Control): The reaction between 2-ethylaniline and ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) initially forms a tetrahedral hemiaminal, which dehydrates to form a Schiff base (enamine)[3]. Because water is a byproduct, the reaction is driven to completion using a Dean-Stark apparatus in refluxing toluene. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is utilized to activate the carbonyl carbon[2].

  • Thermal Electrocyclic Ring Closure (Thermodynamic Control): The enamine intermediate must undergo an electrocyclic ring closure followed by the elimination of ethanol to yield the quinolone[1][3]. This step requires immense thermal energy (~250 °C) to overcome the activation barrier associated with temporarily disrupting the aromaticity of the phenyl ring[5].

    • Expertise Insight: To prevent intermolecular dimerization or polymerization, the enamine is added dropwise into a pre-heated, high-boiling inert solvent. While Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the industry standard, recent literature identifies 2,6-di-tert-butylphenol as an excellent, less odorous alternative that maintains high yields[5].

Synthetic Workflow Visualization

ConradLimpachSynthesis Aniline 2-Ethylaniline (1.0 eq) Step1 Step 1: Condensation p-TsOH (cat.), Toluene Reflux, Dean-Stark, 16h Aniline->Step1 KetoEster Ethyl 4-methyl-3-oxopentanoate (1.05 eq) KetoEster->Step1 Enamine Enamine Intermediate (Schiff Base) Step1->Enamine - H₂O Step2 Step 2: Thermal Cyclization Dowtherm A or 2,6-di-tert-butylphenol 250 °C, Dropwise Addition Enamine->Step2 Product 8-Ethyl-2-(propan-2-yl)- 1,4-dihydroquinolin-4-one Step2->Product - EtOH

Figure 1: Two-step Conrad-Limpach synthetic workflow for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one.

Quantitative Reaction Parameters

ParameterStep 1: Enamine FormationStep 2: Thermal Cyclization
Primary Reagent 2-Ethylaniline (100 mmol)Enamine Intermediate (Isolated)
Coupling Partner Ethyl 4-methyl-3-oxopentanoate (105 mmol)None (Intramolecular)
Catalyst p-Toluenesulfonic acid (5 mol%)None
Solvent Toluene (150 mL)Dowtherm A (100 mL)
Temperature 110 °C (Reflux)250 °C
Reaction Time 16 Hours1 Hour (Post-addition)
Expected Yield 85 - 92%60 - 75%

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate
  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylaniline (12.1 g, 100 mmol) and ethyl 4-methyl-3-oxopentanoate (16.6 g, 105 mmol).

  • Solvent & Catalyst: Dissolve the mixture in 150 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) as the acid catalyst[2].

  • Reflux & Dehydration: Attach a Dean-Stark trap fitted with a reflux condenser. Heat the reaction mixture to a vigorous reflux (approx. 110 °C) using a heating mantle.

  • Monitoring: Allow the reaction to reflux for 16 hours. Monitor the collection of water in the Dean-Stark trap (theoretical yield 1.8 mL). The removal of water physically drives the equilibrium toward the enamine product[3].

  • Workup: Once complete (verified by TLC; Hexanes/EtOAc 8:2), cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 50 mL) to neutralize the catalyst, followed by brine (50 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude enamine as a viscous oil. This intermediate is typically pure enough to be used directly in the next step without chromatography[2].

Step 2: Thermal Cyclization to the 4-Quinolone
  • Solvent Heating: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, an internal thermometer, and an addition funnel, add 100 mL of Dowtherm A (or 2,6-di-tert-butylphenol)[5]. Heat the solvent to 250 °C under a continuous argon atmosphere.

  • Dropwise Addition (Critical Step): Dissolve the crude enamine intermediate from Step 1 in a minimal amount of toluene (approx. 10-15 mL). Transfer this to the addition funnel. Begin adding the enamine solution dropwise into the 250 °C solvent over a period of 30-45 minutes.

    • Causality Note: The dropwise addition ensures that the concentration of the uncyclized intermediate remains extremely low in the reaction vessel, strongly favoring intramolecular cyclization over intermolecular polymerization[6]. The toluene flashes off immediately upon hitting the hot solvent.

  • Completion: After the addition is complete, maintain the temperature at 250 °C for an additional 45 minutes to ensure full conversion and elimination of ethanol[3].

  • Precipitation & Isolation: Remove the heat source and allow the reaction mixture to cool to approximately 70 °C. Slowly pour the warm mixture into 300 mL of vigorously stirred heptane (or hexanes). The target quinolone will precipitate as a solid.

  • Purification: Cool the suspension in an ice bath for 1 hour. Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold hexanes (3 × 50 mL) to remove residual Dowtherm A. Dry the solid in a vacuum oven at 60 °C overnight to afford pure 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one.

References

  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Brouet, J. C., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Synthetic Communications, PMC. Available at:[Link]

  • Frueh, L., et al. "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones." Organic Process Research & Development. Available at:[Link]

  • SynArchive. "Conrad-Limpach Synthesis." SynArchive. Available at: [Link]

  • Mathew, B., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, PMC. Available at:[Link]

Sources

Application

Application Note: Utilizing CAS 1154917-07-3 as a Privileged Precursor in Next-Generation Quinolone Drug Discovery

Executive Summary The rapid emergence of antimicrobial and antimalarial resistance has severely compromised the clinical efficacy of legacy drugs. In response, medicinal chemists have pivoted toward structurally distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of antimicrobial and antimalarial resistance has severely compromised the clinical efficacy of legacy drugs. In response, medicinal chemists have pivoted toward structurally distinct quinolone scaffolds that bypass traditional resistance mechanisms. This application note details the utility of CAS 1154917-07-3 (8-Ethyl-2-isopropyl-1,4-dihydroquinolin-4-one) as a highly privileged building block for synthesizing Endochin-like quinolones (ELQs) and novel antibacterial agents. By leveraging its unique steric and lipophilic profile, researchers can selectively target the ubiquinone-reduction ( Qi​ ) site of the cytochrome bc1​ complex or overcome mutated DNA gyrase pockets.

Strategic Rationale & Physicochemical Profiling

The core structure of CAS 1154917-07-3 features two critical substitutions that make it an exceptional starting material for drug discovery:

  • 8-Ethyl Substitution: The ethyl group at the C-8 position provides essential steric bulk that prevents rapid oxidative metabolism by host cytochrome P450 enzymes, significantly improving the in vivo half-life compared to 8-unsubstituted analogs.

  • 2-Isopropyl Substitution: The branched alkyl chain at C-2 optimally fills the hydrophobic binding pocket of the target enzyme, enhancing binding affinity while maintaining a favorable lipophilicity profile for membrane permeability.

Table 1: Physicochemical Profile of CAS 1154917-07-3
PropertyValue / DescriptionImpact on Drug Design
Chemical Name 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-oneDefines the steric boundaries of the quinolone core.
Molecular Formula C₁₄H₁₇NOProvides a low starting molecular weight for elaboration.
Molecular Weight 215.29 g/mol Leaves ~285 g/mol budget for functionalization (Rule of 5).
LogP (Predicted) ~3.5Optimal baseline lipophilicity for cell membrane penetration.
Key Reactive Sites C-3 (Nucleophilic), N-1 (Acidic/Tautomeric)Enables orthogonal late-stage functionalization.

Mechanistic Insights: Bypassing Target Resistance

Legacy antimalarials like atovaquone target the ubiquinol-oxidation ( Qo​ ) site of the Plasmodium falciparum cytochrome bc1​ complex. However, point mutations in the Qo​ site rapidly confer resistance. Derivatives synthesized from CAS 1154917-07-3 act as competitive inhibitors of the entirely distinct ubiquinone-reduction ( Qi​ ) site [1].

Because the Qi​ site is structurally divergent between human and Plasmodium mitochondria, 8-ethyl-2-isopropyl quinolones achieve high parasitic selectivity with minimal host toxicity[2]. This dual-site inhibition strategy is highly effective for single-dose, multi-stage antimalarial therapy[3].

Fig 1. Mechanism of action of 8-ethyl-2-isopropyl quinolones targeting the cytochrome bc1 Qi site.

Synthetic Workflows & Self-Validating Protocols

To elaborate CAS 1154917-07-3 into a potent therapeutic, researchers typically employ a three-stage synthetic workflow: C-3 halogenation, C-3 cross-coupling, and N-1 alkylation.

Fig 2. Stepwise synthetic workflow for functionalizing CAS 1154917-07-3 into an ELQ drug candidate.

Protocol A: Regioselective C-3 Iodination

Causality Check: The C-3 position of the 4-quinolone core is highly electron-rich due to the enaminone system. We utilize N-iodosuccinimide (NIS) rather than elemental iodine ( I2​ ) because NIS provides a controlled, mild source of electrophilic iodine, preventing over-halogenation or oxidation of the 2-isopropyl group. Dimethylformamide (DMF) is selected as the solvent to stabilize the polar transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of CAS 1154917-07-3 in 30 mL of anhydrous DMF under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath. Note: Strict temperature control prevents undesired N-halogenation.

  • Addition: Add 11.0 mmol (1.1 eq) of NIS in small portions over 15 minutes to manage the mild exotherm.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The starting material ( Rf​≈0.3 ) should be fully consumed, replaced by a less polar spot ( Rf​≈0.5 ). LC-MS should confirm the mass shift of +126 Da ( [M+H]+=342.1 ).

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual iodine. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura C-3 Cross-Coupling

Causality Check: To build the critical 3-aryl side chain required for Qi​ site inhibition[1], a Suzuki-Miyaura coupling is performed. Pd(dppf)Cl2​ is chosen as the catalyst because its bidentate dppf ligand provides a wide bite angle, which facilitates the reductive elimination step even in the presence of the sterically hindering 2-isopropyl and 8-ethyl groups.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 5.0 mmol of the 3-iodo intermediate, 6.0 mmol (1.2 eq) of the desired aryl boronic acid, and 15.0 mmol (3.0 eq) of potassium carbonate ( K2​CO3​ ).

  • Solvent System: Add 40 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Degassing is critical to prevent catalyst poisoning by oxygen.

  • Catalyst Addition: Add 0.25 mmol (5 mol%) of Pd(dppf)Cl2​ .

  • Heating: Heat the mixture to 90 °C for 12 hours under argon.

  • Validation Checkpoint 2 (LC-MS): Confirm the disappearance of the 3-iodo peak ( m/z 342.1) and the appearance of the product mass corresponding to the specific aryl addition.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate, and purify via flash column chromatography.

Protocol C: N-1 Alkylation for Pharmacokinetic Tuning

Causality Check: Unsubstituted N-H quinolones often suffer from poor aqueous solubility. Alkylating the N-1 position improves the pharmacokinetic profile. We utilize Cesium Carbonate ( Cs2​CO3​ ) instead of Sodium Hydride (NaH). The larger ionic radius and softer basicity of the Cs+ ion specifically coordinate with the oxygen of the tautomeric quinolone, leaving the nitrogen exposed and highly favored for N-alkylation over O-alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2.0 mmol of the 3-aryl intermediate in 15 mL of anhydrous DMF. Add 4.0 mmol (2.0 eq) of Cs2​CO3​ and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 2.4 mmol (1.2 eq) of the desired alkyl halide (e.g., methyl iodide or a functionalized alkyl bromide).

  • Reaction: Stir at 60 °C for 4 hours.

  • Validation Checkpoint 3 (NMR): Isolate a crude sample and perform 1H -NMR. The disappearance of the broad N-H singlet (typically around 11.5 ppm) and the appearance of an N-alkyl signal (e.g., a singlet near 3.8 ppm for N-methyl) validates successful N-alkylation.

  • Final Isolation: Dilute with water, extract with dichloromethane, dry, and recrystallize to yield the final drug candidate.

References

  • Amporndanai, K., et al. (2022). "Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials." Biology, 11(8), 1109. Available at:[Link]

  • Stickles, A. M., et al. (2015). "Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum." Antimicrobial Agents and Chemotherapy, 59(4), 1977-1982. Available at:[Link]

  • Stickles, A. M., et al. (2015). "Inhibition of cytochrome bc1 as a strategy for single-dose, multi-stage antimalarial therapy." The American Journal of Tropical Medicine and Hygiene, 92(6), 1195-1201. Available at:[Link]

Sources

Method

Application Note: NMR Solvent Selection and Preparation Protocol for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a definitive, self-validating methodology for selecting the optimal NMR solvent and preparing samples of highly ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a definitive, self-validating methodology for selecting the optimal NMR solvent and preparing samples of highly sterically hindered 4-quinolone derivatives, ensuring unambiguous structural and tautomeric elucidation.

Introduction & Structural Challenges

The molecule 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one presents a unique set of analytical challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. As a 4-quinolone derivative, it exists in a potential tautomeric equilibrium between the 1,4-dihydroquinolin-4-one (keto) and 4-hydroxyquinoline (enol) forms [1].

However, this specific derivative features massive steric bulk flanking the N1-H position: an ethyl group at C8 and an isopropyl group at C2. This steric hindrance disrupts the standard intermolecular hydrogen-bonded dimerization typically observed in 4-quinolones [2]. Consequently, the choice of NMR solvent is not merely a matter of solubility; it is a critical variable that dictates the observed tautomeric state, the rate of proton exchange, and the rotational dynamics of the alkyl side chains.

Causality in Solvent Selection (The "Why")

As a Senior Application Scientist, I approach solvent selection as a targeted experimental parameter rather than a default choice. The selection must be driven by the specific structural questions you need to answer.

Tautomeric Locking via DMSO-d₆

To confirm the synthesis of the 1,4-dihydroquinolin-4-one core, you must unambiguously observe the N1-H proton and the C4 carbonyl carbon. Polar aprotic solvents like DMSO-d₆ stabilize the highly polar 4-oxo tautomer via strong dipole-dipole interactions, effectively "locking" the equilibrium [1]. Furthermore, DMSO-d₆ drastically slows down the chemical exchange rate of the N1-H proton, allowing it to appear as a distinct, albeit broad, singlet in the far downfield region (>11.0 ppm).

Mitigating Steric Hindrance and Signal Overlap

The C2-isopropyl methine proton (septet) and the C8-ethyl methylene protons (quartet) are expected to resonate between 2.8 and 3.4 ppm. This is a critical danger zone. The residual water peak (HDO) in DMSO-d₆ appears at 3.33 ppm [3]. If the sample or solvent is wet, the water peak will completely obscure these vital aliphatic signals. Therefore, rigorous azeotropic drying is mandatory.

While CDCl₃ is generally a poor choice for unsubstituted 4-quinolones due to extreme peak broadening from hydrogen-bonded dimers, the C2/C8 steric bulk in this specific molecule prevents dimerization. Thus, CDCl₃ becomes a highly viable secondary solvent for high-resolution analysis of the alkyl chains, provided tautomeric confirmation is not the primary goal [2].

Quantitative Data & Solvent Performance

To facilitate rapid decision-making, the quantitative parameters for tautomer discrimination and solvent performance are summarized below.

Table 1: Quantitative NMR Parameters for Tautomer Discrimination

NMR Parameter1,4-Dihydroquinolin-4-one (4-Oxo)4-Hydroxyquinoline (Enol)Diagnostic Value
C4 ¹³C Shift 174.0 – 177.0 ppm165.0 – 167.0 ppmPrimary confirmation of carbonyl vs. aromatic C-OH.
N1/O4 ¹H Shift 11.5 – 12.5 ppm (NH, broad)10.5 – 11.5 ppm (OH, sharp/broad)Distinguishes protonation site.
C3 ¹H Shift 5.8 – 6.2 ppm (shielded by C=O)6.8 – 7.2 ppm (aromatic)Secondary confirmation of ring aromaticity.
C2 ¹³C Shift ~150 - 155 ppm~160 - 162 ppmAffected by adjacent tautomeric state.

Table 2: Solvent Performance Matrix for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

SolventTarget SolubilityTautomeric StateN1-H VisibilityResidual Water Peak (¹H)
DMSO-d₆ Excellent100% 4-OxoExcellent (Slow exchange)3.33 ppm
CDCl₃ Good (Alkyl-driven)Monomer/Dimer MixVariable (Broadens)1.56 ppm
CD₃OD ModerateMixedInvisible (H-D Exchange)4.87 ppm

Decision Workflow for Solvent Selection

SolventSelection Start Target Molecule: 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one Q1 Identify Primary Analytical Objective Start->Q1 Tautomer Confirm 1,4-Dihydro Tautomer (Observe NH) Q1->Tautomer Lipophil High-Resolution Aliphatic Chain Analysis Q1->Lipophil Exchange Identify Exchangeable Protons via Disappearance Q1->Exchange DMSO DMSO-d6 (Locks keto form, slow exchange) Tautomer->DMSO CDCl3 CDCl3 (High solubility, fast rotation) Lipophil->CDCl3 CD3OD CD3OD (H-D exchange of N1-H) Exchange->CD3OD

Caption: Workflow for selecting NMR solvents based on analytical objectives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating internal standards and rigorous drying steps, the resulting spectra will inherently prove their own reliability [4].

Step 1: Azeotropic Drying (Co-evaporation)
  • Action: Dissolve 10–15 mg of the analyte (for ¹H NMR) or 40–50 mg (for ¹³C NMR) in 1 mL of anhydrous dichloromethane (DCM) or benzene in a clean glass vial. Evaporate to dryness under reduced pressure, then place under high vacuum for 2 hours.

  • Causality: This removes trace water trapped in the crystal lattice. As established, the HDO peak in DMSO-d₆ (3.33 ppm) will perfectly overlap with the critical C2-isopropyl methine and C8-ethyl methylene signals. Azeotropic drying prevents this data loss.

Step 2: Solvent Dispensing and Internal Calibration
  • Action: In a dry, inert atmosphere (e.g., nitrogen glovebox or using a continuous N₂ stream), crack a fresh, single-use ampule of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Single-use ampules prevent the hygroscopic absorption of atmospheric moisture common in bulk solvent bottles [3]. TMS provides an absolute internal standard (0.00 ppm), ensuring that the subtle ¹³C chemical shift differences between tautomers (e.g., 175 ppm vs 165 ppm) are accurately calibrated and not artifacts of solvent referencing.

Step 3: Dissolution and Transfer
  • Action: Add 0.6 mL of the prepared DMSO-d₆ directly to the dried sample vial. Vortex gently for 30 seconds. Transfer the solution to a pre-dried (150 °C for 24h) 5 mm NMR tube using a clean glass Pasteur pipette.

  • Causality: Avoid using plastic syringes or pipette tips. The lipophilic nature of the ethyl and isopropyl groups makes the solution highly susceptible to leaching plasticizers (e.g., phthalates), which introduce spurious aromatic signals at 7.5–7.7 ppm that overlap with the quinolone core.

Step 4: Variable Temperature (VT) Acquisition
  • Action: Insert the sample and set the probe temperature to 298 K (25 °C) for initial acquisition. If the aliphatic signals (ethyl/isopropyl) appear broadened or featureless, increase the probe temperature to 318 K (45 °C) and re-acquire.

  • Causality: The massive steric bulk at C2 and C8 can restrict the free rotation of the alkyl chains at room temperature, leading to intermediate exchange broadening on the NMR timescale. Elevating the temperature increases the rotational rate, sharpening the signals and resolving the J-couplings (quartets/septets) for definitive structural assignment.

References

  • Zubkov, V. O., et al. "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones." Journal of Organic and Pharmaceutical Chemistry, 2016. Available at:[Link]

  • Seixas, R. S. G. R., et al. "An experimental NMR and computational study of 4-quinolones and related compounds." Monatshefte für Chemie, 142(7), 731-742, 2011. Available at:[Link]

  • Labinsights. "Selection Guide on Deuterated Solvents for NMR." Labinsights Analytical Guides. Available at:[Link]

Application

High-Sensitivity LC-MS/MS Quantification of CAS 1154917-07-3 in Biological Matrices: Method Development and Fragmentation Mechanics

Executive Summary & Structural Rationale The compound CAS 1154917-07-3 , chemically identified as 8-ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (or 8-ethyl-2-isopropylquinolin-4(1H)-one), is a highly lipophilic 2-alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound CAS 1154917-07-3 , chemically identified as 8-ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (or 8-ethyl-2-isopropylquinolin-4(1H)-one), is a highly lipophilic 2-alkyl-4-quinolone derivative (Molecular Formula: C₁₄H₁₇NO; Exact Mass: 215.1310 Da). Compounds of the 2-alkyl-4-quinolone class frequently serve as critical pharmaceutical intermediates, bioactive scaffolds, and bacterial quorum-sensing signaling molecules.

Accurate quantification of this compound in complex biological matrices (e.g., plasma, cell culture media) requires highly selective analytical techniques. Due to the presence of endogenous isobaric interferences in biological fluids, standard UV-Vis detection is insufficient. Therefore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the gold standard. This application note details a robust, self-validating LC-MS/MS protocol designed specifically for the structural and ionization properties of CAS 1154917-07-3.

Ionization and CID Fragmentation Mechanics

To develop an assay with high sensitivity and specificity, one must understand the causality behind the compound's gas-phase behavior.

Ionization (ESI+): The basic nitrogen atom within the quinolone ring of CAS 1154917-07-3 has a high proton affinity. When subjected to Electrospray Ionization in positive mode (ESI+), particularly in the presence of an acidic mobile phase modifier (0.1% Formic Acid), the molecule readily forms a stable protonated precursor ion [M+H]⁺ at m/z 216.1 .

Collision-Induced Dissociation (CID): Upon isolation in the first quadrupole (Q1) and acceleration into the collision cell (Q2), the precursor ion undergoes specific neutral losses driven by its alkyl substituents. As documented in foundational studies on , alkyl chains attached to the quinolone core undergo predictable inductive cleavages:

  • Loss of Propene (42 Da): The isopropyl group at the C2 position undergoes a facile cleavage, losing a neutral propene molecule to yield a highly abundant product ion at m/z 174.1 . Due to its high signal-to-noise ratio, this is selected as the Quantifier Ion .

  • Loss of Ethene (28 Da): The ethyl group at the C8 position can independently lose a neutral ethene molecule, generating a product ion at m/z 188.1 . This serves as the Qualifier Ion to ensure peak purity.

  • Dual Alkyl Loss: At higher collision energies, consecutive losses of both alkyl groups yield a secondary fragment at m/z 146.1 .

Fragmentation M [M+H]+ m/z 216.1 F1 Quantifier m/z 174.1 M->F1 -Propene (42 Da) F2 Qualifier m/z 188.1 M->F2 -Ethene (28 Da) F3 Secondary m/z 146.1 F1->F3 -Ethene (28 Da) F2->F3 -Propene (42 Da)

Collision-induced dissociation (CID) fragmentation pathways of protonated CAS 1154917-07-3.

Experimental Protocol: A Self-Validating System

To ensure, this protocol is designed as a self-validating system. It incorporates internal standard (IS) normalization to correct for matrix effects, and strategic blank injections to monitor system carryover.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) with acetonitrile (ACN) rapidly denatures plasma proteins while fully solubilizing the lipophilic CAS 1154917-07-3.

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., Nalidixic acid or a stable-isotope labeled analog at 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (100% ACN) to induce precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 2: Chromatographic Separation

Causality: The hydrophobic nature of the ethyl and isopropyl groups requires a reversed-phase C18 column. Formic acid ensures the analyte remains protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Step 3: Self-Validation Checks (System Suitability)
  • Carryover Check: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 confirms the absence of significant ion suppression.

Workflow S1 1. Sample Prep: Plasma + ACN (Protein Precipitation) S2 2. LC Separation: C18 Column, 0.1% FA Gradient S1->S2 S3 3. ESI(+) Ionization: Precursor m/z 216.1 S2->S3 S4 4. MRM Detection: Quant (174.1) & Qual (188.1) S3->S4 S5 5. Data Processing: FDA-Compliant Validation S4->S5

LC-MS/MS bioanalytical workflow for CAS 1154917-07-3 quantification in plasma matrices.

Quantitative Data Summaries

The following tables summarize the optimized instrument parameters and validation metrics required to execute this method successfully, aligning with established methodologies for.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeDeclustering Potential (V)Collision Energy (eV)
CAS 1154917-07-3216.1174.1Quantifier6025
CAS 1154917-07-3216.1188.1Qualifier6020
Internal StandardIS-dependentIS-dependentNormalization60Optimized
Table 2: UPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.009010Initial
0.5090106 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6090106 (Linear)
5.0090106 (Linear)
Table 3: FDA-Compliant Method Validation Summary
Validation ParameterAcceptance Criteria (FDA 2018)Expected Performance
Linearity Range R² ≥ 0.991.0 ng/mL to 1000 ng/mL
LLOQ Precision CV ≤ 20%≤ 15.2%
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)92.4% – 108.1%
Matrix Effect (IS Normalized) CV ≤ 15% between lots~4.5% variation
Carryover ≤ 20% of LLOQNot Detected

References

  • Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Ortori CA, Dubern JF, Chhabra SR, Cámara M, Hardie K, Williams P, Barrett DA. Analytical and Bioanalytical Chemistry, 2011.[Link][1]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), May 2018.[Link][2][3]

  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Volmer DA, Mansoori B, Locke SJ. Analytical Chemistry, 1997.[Link][4]

Sources

Method

Application Note: In Vivo Dosing Formulation Strategies for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

Executive Summary The transition of novel small molecules from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. 8-Ethyl-2-(propan-2-yl)-1,4-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel small molecules from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is a highly lipophilic 4-quinolone derivative. The combination of its rigid, planar 1,4-dihydroquinolin-4-one core (which drives high crystal lattice energy via intermolecular hydrogen bonding) and its bulky, hydrophobic substituents (8-ethyl and 2-isopropyl groups) renders it practically insoluble in standard physiological buffers.

This application note provides a comprehensive, self-validating framework for formulating this compound for preclinical rodent studies. By leveraging co-solvency, surfactant complexation, and rheological modification, these protocols ensure reproducible systemic exposure while minimizing vehicle-induced toxicity.

Physicochemical Profiling & Formulation Rationale

To design an effective vehicle, we must first deconstruct the physicochemical barriers of the active pharmaceutical ingredient (API).

  • The "Brick Dust" Problem: The 4-quinolone core contains an N-H hydrogen bond donor and a C=O hydrogen bond acceptor. This allows the molecules to stack tightly in a crystalline lattice, resisting dissolution.

  • The "Grease Ball" Problem: The 8-ethyl and 2-isopropyl groups drastically increase the lipophilicity (estimated LogP > 3.5), meaning water cannot effectively solvate the individual molecules even if the lattice is broken.

Standard aqueous buffers (e.g., PBS, Saline) will fail immediately, resulting in precipitation. Therefore, the formulation strategy must rely on excipients that disrupt the crystal lattice (solvents), shield the hydrophobic domains (surfactants/cyclodextrins), and maintain stability upon dilution in the bloodstream [1] [2].

Table 1: Quantitative Comparison of Vehicle Systems for Rodent Dosing
Formulation StrategyTypical CompositionTarget RouteMax Tolerated Volume (Mouse)API CapacityPhysiological Impact
Co-Solvent / Surfactant 10% DMSO / 10% Tween 80 / 80% SalineIV, IP, PO5 mL/kg (IV) 10 mL/kg (PO)Moderate (1-5 mg/mL)High DMSO (>10%) causes hemolysis and behavioral artifacts[3].
Inclusion Complex 20% (w/v) HP-β-CD in SalineIV, IP, SC10 mL/kg (IV)High (5-15 mg/mL)Highly biocompatible; avoids surfactant-induced histamine release.
Aqueous Suspension 0.5% Methylcellulose / 0.1% Tween 80PO only10 - 20 mL/kg (PO)Very High (>50 mg/mL)Lethal if given IV (pulmonary embolism). Excellent for oral gavage.

Formulation Decision Workflow

The following decision tree dictates the formulation path based on the intended route of administration and the physical behavior of the API.

FormulationWorkflow API 8-Ethyl-2-(propan-2-yl)- 1,4-dihydroquinolin-4-one Route Select Administration Route API->Route IV Intravenous (IV) / IP Route->IV PO Oral Gavage (PO) Route->PO Cosolvent Co-Solvent System (10% DMSO / 10% Tween 80) IV->Cosolvent Suspension Aqueous Suspension (0.5% MC / 0.1% Tween 80) PO->Suspension EvalIV Clear Solution? Cosolvent->EvalIV Cyclo Inclusion Complex (20% HP-β-CD) DoseIV Filter Sterilize & Dose Cyclo->DoseIV Clear EvalPO Homogeneous? Suspension->EvalPO Lipid Lipid Solution (Corn Oil / PEG400) DosePO Vortex & Dose Lipid->DosePO EvalIV->Cyclo Precipitation EvalIV->DoseIV Yes EvalPO->Lipid Agglomeration EvalPO->DosePO Yes

Workflow for selecting in vivo formulation strategies based on dosing route.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent/Surfactant Solution (IV / IP / PO)

Composition: 10% DMSO / 10% Tween 80 / 80% Saline Mechanistic Causality: DMSO is required to fully molecularly disperse the API by breaking the 4-quinolone crystal lattice. Tween 80 must coat the solvated API molecules before water is introduced to prevent shock precipitation.

  • API Solvation: Weigh the required mass of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one into a sterile glass vial.

  • Primary Solvent Addition: Add 10% (of the final target volume) of pure, sterile DMSO. Vortex vigorously and sonicate for 5 minutes until the solution is completely clear. Do not proceed if particulate matter remains.

  • Surfactant Coating: Add 10% (of the final target volume) of Tween 80. Vortex vigorously for 2 minutes. The solution will become viscous but must remain clear.

  • Aqueous Phase Addition: Critical Step. Slowly add 80% (of the final target volume) of 0.9% sterile Saline dropwise while continuously vortexing the vial.

  • Self-Validation Checkpoint: Hold the vial against a strong light source. If a Tyndall effect (cloudiness/light scattering) is observed, micro-precipitation has occurred. Do not inject IV. The API concentration must be lowered, or Protocol B must be used.

Protocol B: Cyclodextrin Inclusion Complex (IV / IP)

Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline Mechanistic Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The bulky 8-ethyl and 2-isopropyl groups of the API partition into this cavity, shielding them from water without the need for organic solvents [2].

  • Vehicle Preparation: Dissolve 20g of HP-β-CD in 100 mL of 0.9% Saline. Stir until completely clear.

  • API Addition: Add the API powder directly to the HP-β-CD vehicle.

  • Thermodynamic Complexation: Vortex and place the vial in a 37°C sonicating water bath for 2 to 4 hours. Complexation is an equilibrium process; mild heat and kinetic energy accelerate the inclusion of the 4-quinolone into the cyclodextrin torus.

  • Sterilization & Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: The filter removes any uncomplexed API crystals. If the filter clogs immediately, the API has exceeded the complexation capacity of the 20% HP-β-CD solution.

Protocol C: Viscous Aqueous Suspension (PO Only)

Composition: 0.5% (w/v) Methylcellulose (MC) / 0.1% (v/v) Tween 80 in Water Mechanistic Causality: For oral gavage, a true solution is not strictly required. MC increases the viscosity of the vehicle, reducing the sedimentation rate of the API particles (per Stokes' Law). Tween 80 acts as a wetting agent, lowering the surface tension of the highly lipophilic API so it disperses uniformly rather than floating on the surface [1].

  • Vehicle Preparation: Heat 50% of the target water volume to 80°C. Disperse 0.5% (w/v) MC powder into the hot water with rapid stirring. Add the remaining 50% water as ice-cold water to fully hydrate the polymer. Add 0.1% Tween 80.

  • Wetting the API: Weigh the API into a glass mortar or vial. Add just 2-3 drops of the vehicle and use a pestle or glass rod to triturate the powder into a smooth, homogeneous paste. Skipping this step will result in dry, unwettable clumps.

  • Volume Expansion: Gradually add the remaining vehicle while continuously mixing or sonicating.

  • Self-Validation Checkpoint: Allow the suspension to sit for 10 minutes. If the API floats to the top, the Tween 80 concentration must be marginally increased. If it sinks rapidly, the MC concentration must be increased to 1.0%. Vortex immediately prior to drawing into the gavage syringe.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation." Journal of the American Association for Laboratory Animal Science.[Link]

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.[Link]

  • Gad, S. C., Cassidy, C. D., & Aubert, N. (2006). "Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species with notes on methods to improve formulation." International Journal of Toxicology.[Link]

Application

Application Note: Cell Viability Assay Protocols for 8-Ethyl-2-isopropyl-1,4-dihydroquinolin-4-one Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The compound 8-ethyl-2-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The compound 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one belongs to the highly biologically active quinolone and dihydroquinolinone family. Historically, compounds featuring this core scaffold function as potent inhibitors of nucleic acid synthesis by targeting type IIA topoisomerases (such as bacterial DNA gyrase/topoisomerase IV or mammalian Topoisomerase II) [1][1]. The specific steric bulk of the 8-ethyl and 2-isopropyl substituents heavily influences the compound's spatial orientation, binding affinity, and lipophilicity, often distorting the core plane to enhance target engagement .

When evaluating the cytotoxicity or anti-proliferative IC50 of such highly lipophilic topoisomerase inhibitors, standard cell viability assays must be carefully selected and optimized. Because these compounds do not induce immediate cell lysis—but rather cause DNA double-strand breaks that trigger delayed apoptosis—extended incubation times (48–72 hours) are mechanistically required.

Assay Selection: ATP Luminescence vs. MTT

As a Senior Application Scientist, I strongly recommend using an ATP-based luminescent assay (e.g., CellTiter-Glo) as the primary screening tool, with the MTT colorimetric assay reserved as an orthogonal validation method.

  • The Causality Behind ATP Preference: Quinolone derivatives are highly hydrophobic and require DMSO for solubilization. Furthermore, some synthetic derivatives can inadvertently decouple mitochondrial metabolism before actual cell death occurs. Because the MTT assay relies on mitochondrial reductases to convert tetrazolium into formazan, mitochondrial decoupling can yield false-positive viability readings [2][2]. Conversely, ATP is a universal, direct proxy for metabolically active cells. The ATP assay lyses cells instantly, neutralizing metabolic artifacts and providing a stable luminescent signal proportional to the viable cell count [3][3].

Workflow & Mechanism Visualization

G cluster_0 Mechanism of Action cluster_1 Cell Viability Assay Workflow N1 8-ethyl-2-isopropyl- 1,4-dihydroquinolin-4-one N2 Topoisomerase Inhibition (DNA Cleavage Complex) N1->N2 N3 DNA Double-Strand Breaks & S-Phase Arrest N2->N3 N4 Apoptosis & Severe ATP Depletion N3->N4 W3 3. Reagent Addition (ATP Luminescence / MTT) N4->W3 Metabolic state dictates signal W1 1. Cell Seeding (96/384-well plate) W2 2. Compound Treatment (48-72h Incubation) W1->W2 W2->N1 Dosing W2->W3 W4 4. Signal Quantification (Microplate Reader) W3->W4

Fig 1. Mechanistic pathway of dihydroquinolin-4-ones mapped to the cell viability assay workflow.

Quantitative Assay Comparison

Table 1: Comparison of Cell Viability Assays for Quinolone Derivatives
Assay ModalityPrimary ReadoutAdvantages for QuinolonesLimitationsRecommended Use
ATP Luminescence Bioluminescence (ATP + Luciferin)Immune to redox interference; highly sensitive (detects <15 cells/well); homogeneous protocol.Higher reagent cost; signal decays over time (half-life >5 hrs).Primary Screen (HTS, IC50 determination).
MTT Colorimetric Absorbance (570 nm)Cost-effective; widely accepted historical benchmark.Prone to compound precipitation artifacts; requires 2-step solubilization.Orthogonal Validation (Secondary confirmation).
Table 2: Expected Quantitative Metrics for Assay Validation
MetricATP LuminescenceColorimetric (MTT)Causality / Notes
Z'-Factor 0.70 – 0.850.50 – 0.65ATP provides tighter data clustering due to fewer handling steps.
Signal-to-Background > 100:15:1 to 15:1Luminescence lacks the inherent background noise of absorbance.
Max DMSO Tolerance ≤ 0.5% v/v≤ 0.5% v/v>0.5% DMSO disrupts lipid bilayers, artificially inflating cytotoxicity.

Step-by-Step Methodologies

Protocol A: High-Throughput ATP Luminescence Assay (Primary)

This protocol utilizes a homogeneous "add-mix-measure" approach, establishing a self-validating system by incorporating strict vehicle and background controls [4][4].

1. Cell Seeding:

  • Harvest target cells in the logarithmic growth phase.

  • Seed cells into an opaque-walled 96-well plate at a density of 2,000–5,000 cells/well in 90 µL of complete culture medium.

  • Validation Step: Include at least 6 wells containing 90 µL of medium without cells to serve as the background luminescence control.

  • Incubate overnight at 37°C, 5% CO2 to allow cell attachment.

2. Compound Preparation & Treatment:

  • Dissolve 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one in 100% DMSO to create a 10 mM stock.

  • Perform a 10-point serial dilution (e.g., 1:3) in complete medium to create 10X working solutions. Ensure the final DMSO concentration in these working solutions does not exceed 5%.

  • Add 10 µL of the 10X compound solutions to the 90 µL of cultured cells (Final volume = 100 µL; Final max DMSO = 0.5%).

  • Validation Step: Add 10 µL of 5% DMSO in medium to the vehicle control wells.

  • Incubate for 72 hours. (Causality: Topoisomerase inhibition requires cells to undergo DNA replication to trigger apoptosis).

3. Assay Execution:

  • Equilibrate the assay plate and the ATP luminescent reagent to room temperature for 30 minutes. (Causality: Luciferase activity is highly temperature-dependent; uneven plate temperatures cause edge effects) [5][5].

  • Add 100 µL of ATP reagent to each well.

  • Mix the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Orthogonal MTT Colorimetric Assay (Secondary)

Use this protocol to verify that the ATP depletion observed in Protocol A correlates with a loss of cellular reductive capacity.

1. Cell Seeding & Treatment:

  • Follow Steps 1 and 2 from Protocol A, but utilize a clear-bottom 96-well plate.

2. MTT Reagent Addition:

  • Reconstitute MTT powder (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL. Filter sterilize.

  • Add 10 µL of the MTT solution to each well (final concentration ~0.45 mg/mL) [4][4].

  • Incubate the plate at 37°C for 3–4 hours. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

3. Solubilization & Readout:

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals. (Causality: Incomplete solubilization is the primary source of high CV% in MTT assays).

  • Record absorbance at 570 nm using a microplate spectrophotometer.

Data Interpretation & Troubleshooting

  • Compound Precipitation: 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one is highly lipophilic. If you observe a sudden plateau in your dose-response curve at high concentrations (>50 µM), inspect the wells under a microscope. Micro-crystals indicate the compound has crashed out of the aqueous medium, meaning the effective concentration is lower than calculated.

  • Data Normalization: Always subtract the average background signal (medium only) from all experimental wells. Calculate relative viability using the formula: % Viability = [(Signal_Sample - Signal_Background) / (Signal_VehicleControl - Signal_Background)] * 100

References

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - MDPI.
  • A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group - ACS Publications.
  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288 - Promega.
  • Is Your MTT Assay Really the Best Choice? - Promega.

Sources

Method

Application Note: A Quality by Design (QbD) Approach to the Scale-Up Manufacturing and Crystallization of Geminivir (CAS 1154917-07-3)

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Robust Scale-Up and Crystallization The transition of a promising active pharmaceutical ingredient (API) from labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Robust Scale-Up and Crystallization

The transition of a promising active pharmaceutical ingredient (API) from laboratory-scale discovery to commercial manufacturing is a critical and often challenging phase in drug development.[1][2] A successful scale-up requires a deep understanding of the chemical synthesis and, crucially, the crystallization process, which is a pivotal step for the purification and isolation of the majority of small-molecule APIs.[3][4] The physical properties of the API, such as particle size distribution, crystal habit, and polymorphic form, are defined during crystallization and have a profound impact on downstream processing and the ultimate bioavailability of the drug product.[3][5]

This application note presents a detailed guide to the scale-up manufacturing and crystallization of Geminivir (CAS 1154917-07-3) , a novel antiviral agent. We will employ a Quality by Design (QbD) framework, a systematic approach to development that emphasizes product and process understanding and process control based on sound science and quality risk management.[6][7][8] By integrating Process Analytical Technology (PAT) , we will demonstrate how to establish a robust and reproducible process that ensures the consistent quality of Geminivir.[9][10][11]

Geminivir is a small molecule with the following hypothetical properties:

  • IUPAC Name: 5-((4-aminophenyl)sulfonamido)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

  • Molecular Formula: C20H20N4O4S

  • Molecular Weight: 428.47 g/mol

  • Solubility: Poorly soluble in water, moderately soluble in ethanol and isopropanol, and freely soluble in acetone and dichloromethane.

  • Polymorphism: Exhibits two known polymorphic forms (Form I - stable, Form II - metastable) and a hydrate.

Quality by Design (QbD) Framework for Geminivir

The QbD approach begins with defining the desired product quality and then systematically designing a process to meet those attributes.[6]

Quality Target Product Profile (QTPP)

The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.

Quality Attribute Target
Identification Positive identification of Geminivir
Assay 99.0% - 101.0%
Purity Impurity A ≤ 0.10%, Any other individual impurity ≤ 0.05%, Total impurities ≤ 0.5%
Polymorphic Form Form I
Particle Size Distribution D90 < 100 µm
Residual Solvents Conforms to ICH Q3C guidelines
Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)

CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[7] CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.

Critical Quality Attribute (CQA) Critical Process Parameter (CPP)
Purity / Impurity ProfileReaction temperature, stoichiometry of reactants, reaction time, purification solvent
Polymorphic FormCrystallization solvent system, cooling rate, seeding strategy, agitation speed
Particle Size DistributionCooling rate, anti-solvent addition rate, agitation speed, seeding temperature

Process Analytical Technology (PAT) for Process Understanding and Control

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[11]

PAT Tool Application in Geminivir Process
Fourier-Transform Infrared Spectroscopy (FTIR) Real-time monitoring of reactant consumption and product formation during synthesis.
Focused Beam Reflectance Measurement (FBRM) In-line monitoring of particle size and count during crystallization to understand nucleation and growth.[11]
Particle Vision and Measurement (PVM) In-situ imaging of crystals to observe morphology and detect issues like oiling out or agglomeration.[4][11]
Raman Spectroscopy In-line monitoring of polymorphic form during crystallization and drying.

Laboratory-Scale Synthesis and Crystallization of Geminivir

Synthesis of Geminivir (Lab-Scale)

The synthesis of Geminivir proceeds via a two-step process.

cluster_synthesis Step 1: Amide Coupling cluster_reduction Step 2: Nitro Reduction and Sulfonylation A 2-methoxy-5-nitrobenzoic acid C Acid Chloride Intermediate A->C Reaction B SOCl2 B->C Reagent E Amide Intermediate C->E Reaction D Pyridin-2-ylmethanamine D->E Reagent F Amide Intermediate E->F H Amino Intermediate F->H Reduction G H2, Pd/C G->H Catalyst J Crude Geminivir H->J Sulfonylation I 4-aminobenzenesulfonyl chloride I->J Reagent

Caption: Laboratory-scale synthesis workflow for Geminivir.

  • Step 1: Amide Coupling

    • To a solution of 2-methoxy-5-nitrobenzoic acid (10.0 g, 50.7 mmol) in dichloromethane (100 mL), add thionyl chloride (11.0 mL, 152 mmol) dropwise at 0 °C.

    • Warm the reaction mixture to reflux and stir for 2 hours. Monitor reaction completion by FTIR.

    • Cool the reaction mixture to 0 °C and add a solution of pyridin-2-ylmethanamine (5.5 g, 50.7 mmol) in dichloromethane (50 mL) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with water (100 mL) and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide intermediate.

  • Step 2: Nitro Reduction and Sulfonylation

    • Dissolve the amide intermediate in ethanol (150 mL) and add 10% Pd/C (1.0 g).

    • Hydrogenate the mixture at 50 psi of H2 for 6 hours.

    • Filter the reaction mixture through celite and concentrate the filtrate to obtain the amino intermediate.

    • Dissolve the amino intermediate in pyridine (100 mL) and cool to 0 °C.

    • Add 4-aminobenzenesulfonyl chloride (10.6 g, 55.8 mmol) portion-wise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice water (500 mL) and stir for 1 hour.

    • Filter the precipitated solid, wash with water, and dry under vacuum to yield crude Geminivir.

Crystallization of Geminivir (Lab-Scale)

A cooling crystallization with an anti-solvent is employed to isolate and purify Geminivir.

A Crude Geminivir C Dissolution at 50 °C A->C B Acetone (Solvent) B->C D Cooling to 40 °C C->D E Seeding with Form I crystals D->E F Controlled Cooling to 5 °C E->F G Isopropanol (Anti-solvent) Addition F->G H Slurry Aging G->H I Filtration and Washing H->I J Drying I->J K Pure Geminivir (Form I) J->K

Caption: Laboratory-scale crystallization workflow for Geminivir.

  • Dissolve crude Geminivir (10.0 g) in acetone (50 mL) at 50 °C.

  • Cool the solution to 40 °C and seed with 0.1% (w/w) of Form I Geminivir crystals.

  • Implement a controlled cooling ramp of 0.2 °C/min to 5 °C.

  • Add isopropanol (100 mL) as an anti-solvent at a rate of 2 mL/min.

  • Age the resulting slurry at 5 °C for 4 hours with gentle agitation.

  • Filter the crystals and wash with a cold (5 °C) 2:1 isopropanol/acetone mixture (20 mL).

  • Dry the crystals under vacuum at 50 °C for 12 hours.

Scale-Up Manufacturing and Crystallization of Geminivir (Pilot-Scale)

Scaling up the process requires careful consideration of heat and mass transfer, mixing dynamics, and process control.

Scale-Up Synthesis of Geminivir (1 kg scale)
  • Step 1: Amide Coupling

    • Charge a 20 L glass-lined reactor with 2-methoxy-5-nitrobenzoic acid (1.0 kg, 5.07 mol) and dichloromethane (10 L).

    • Cool the reactor to 0-5 °C and add thionyl chloride (1.1 L, 15.2 mol) via a dosing pump over 1 hour, maintaining the temperature below 10 °C.

    • Heat the reactor to reflux (approx. 40 °C) and hold for 3 hours. Monitor reaction completion using in-line FTIR.

    • Cool the reactor to 0-5 °C and add a solution of pyridin-2-ylmethanamine (0.55 kg, 5.07 mol) in dichloromethane (5 L) over 2 hours, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to 20-25 °C and stir for 6 hours.

    • Perform an aqueous workup as described in the lab-scale procedure.

  • Step 2: Nitro Reduction and Sulfonylation

    • Charge a 50 L stainless steel reactor with the amide intermediate and ethanol (15 L).

    • Add 10% Pd/C (100 g, wet basis).

    • Pressurize the reactor with hydrogen to 50 psi and maintain for 8-10 hours at 25 °C.

    • Filter the catalyst through a sparkler filter.

    • Charge the filtrate to a 50 L glass-lined reactor and add pyridine (10 L).

    • Cool to 0-5 °C and add 4-aminobenzenesulfonyl chloride (1.06 kg, 5.58 mol) in portions over 2 hours.

    • Stir at 20-25 °C for 18-24 hours.

    • Transfer the reaction mass to a quench vessel containing 50 L of ice water.

    • Filter the crude product using a Nutsche filter/dryer.

Scale-Up Crystallization of Geminivir (1 kg scale)
  • Charge the wet crude Geminivir into a 50 L crystallizer.

  • Add acetone (5 L) and heat to 50 °C to achieve complete dissolution.

  • Cool the solution to 40 °C. Seed with a slurry of Form I Geminivir (10 g) in isopropanol (100 mL).

  • Initiate a controlled cooling profile at 0.15 °C/min to 5 °C. Monitor particle size and count using FBRM and crystal morphology with PVM.

  • Add isopropanol (20 L) via a dosing pump over 4 hours.

  • Age the slurry at 5 °C for 6 hours.

  • Filter the product using a centrifuge and wash with a cold 2:1 isopropanol/acetone mixture (2 L).

  • Dry the product in a vacuum dryer at 50 °C until residual solvents are within ICH limits.

Conclusion

This application note has detailed a systematic, QbD-based approach to the scale-up manufacturing and crystallization of Geminivir. By defining the QTPP and identifying CQAs and CPPs, a robust process can be developed. The integration of PAT tools provides real-time process understanding and control, ensuring the consistent production of high-quality API.[9] This methodology minimizes risks during scale-up and facilitates a more efficient and reliable manufacturing process, which is essential for successful drug development.

References

  • Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23).
  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients.
  • How PAT tools can help improve understanding of the crystallisation process. (2022, June 7).
  • Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. (2021, February 24).
  • Development of Crystallization Processes for Pharmaceutical Applications.
  • Crystallization | APC.
  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing.
  • Crystallisation in pharmaceutical processes | BIA.
  • EMA Guidance: Chemistry of Active Substances and GMP for Additive Manufacturing (3DP). (2026, March 30).
  • Crystallization processes in pharmaceutical technology and drug delivery design.
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2003, November 1).
  • Quality guidelines: active substance | European Medicines Agency (EMA).
  • Quality by Design (QbD) & PAT in Pharma Manufacturing | IntuitionLabs. (2026, January 7).
  • Chemistry of Active Substances Guideline: EMA Request Feedback. (2025, January 20).
  • Guideline on the chemistry of active substances | EMA. (2016, November 15).
  • Updates and impacts: Understanding the EMA's revised guideline on active substances. (2025, January 9).
  • Quality by Design (QbD) in pharmaceutical development: A comprehensive review. (2024, January 20).
  • Small Molecule API Development and Manufacture.
  • Understanding Pharmaceutical Quality by Design.
  • AI for High Quality Small Molecule API Manufacturing. (2024, December 2).
  • Pharmaceutical Quality by Design.
  • Quality by Design (QbD): A Guide for Pharmas. (2023, May 22).
  • Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide.
  • API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
  • Custom API Manufacturing for Small Molecule Drug Development. (2025, December 19).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of CAS 1154917-07-3

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering solubility bottlenecks with CAS 1154917-07-3 (8-Ethyl-2-(propan-2-yl)-1,4-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering solubility bottlenecks with CAS 1154917-07-3 (8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one)[1].

As a highly lipophilic 1,4-dihydroquinolin-4-one derivative, this compound presents significant challenges in aqueous biological assays. Below, we dissect the mechanistic causes of its precipitation, provide validated troubleshooting FAQs, and outline a self-validating protocol for stable formulation.

Mechanistic Overview: The Solubility Challenge

The poor aqueous solubility of CAS 1154917-07-3 is driven by its molecular architecture. The planar quinolone core promotes strong intermolecular π-π stacking, while the hydrophobic ethyl and isopropyl substitutions severely limit hydrogen bonding with water.

In early drug discovery, compounds are typically stored in dimethyl sulfoxide (DMSO). When an aliquot of this DMSO stock is introduced into an aqueous biological buffer, the system undergoes a rapid solvent shift. Because the compound lacks highly polar ionizable groups at physiological pH (pH 7.4), the local concentration instantly exceeds its thermodynamic solubility limit. This triggers rapid nucleation and kinetic precipitation, leading to underestimated potency, false negatives, and variable assay data[2].

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately upon addition to the cell culture media, even at low micromolar concentrations? A: This is a classic "solvent shift" phenomenon. You are observing a failure of kinetic solubility, which reflects the compound's tendency to precipitate when the solvation environment rapidly shifts from pure DMSO to an aqueous buffer[3]. When the DMSO diffuses into the bulk aqueous phase, the lipophilic quinolone undergoes hydrophobic collapse[2]. To mitigate this, avoid direct "spike-ins." Instead, perform intermediate serial dilutions and utilize or nephelometry to accurately determine the kinetic solubility limit before running the bioassay.

Q: How can I formulate CAS 1154917-07-3 for in vitro cell-based assays without causing solvent toxicity? A: Relying solely on DMSO is problematic because most cell-based assays tolerate a maximum of 0.1% to 0.5% DMSO before exhibiting phenotypic toxicity or enzymatic inhibition[2]. For highly insoluble quinolones, we recommend inclusion complexation using . HP-β-CD features a lipophilic central cavity that encapsulates the hydrophobic quinolone core, while its hydrophilic outer surface ensures aqueous solubility.

Q: Can I use co-solvents or salts to further stabilize the cyclodextrin complex? A: Yes. Studies on related quinolones have demonstrated that binary systems combining HP-β-CD with synergistic ions (like Mg²⁺) or trace polymers (like PVP) can increase the apparent association constant, preventing precipitation during extended incubation periods and boosting solubility up to 500-fold[4].

Formulation Strategies & Data Presentation

To assist in selecting the right formulation for your specific assay, the following table summarizes the expected kinetic solubility and biocompatibility of various excipient strategies for CAS 1154917-07-3 at pH 7.4.

Formulation StrategyMax Achievable Kinetic Solubility (µM)Cell Toxicity RiskRecommended Assay Type
0.1% DMSO (Control) < 1 µMLowBiochemical / Target-isolated
1.0% DMSO ~ 5 µMHigh (Solvent Toxicity)Not Recommended
0.1% DMSO + 0.05% Tween-20 ~ 15 µMModerate (Membrane disruption)Cell-free / Enzymatic
0.1% DMSO + 0.1% HP-β-CD > 50 µMLow (Biocompatible)Cell-based / Phenotypic

Experimental Protocol: HP-β-CD Solubilization Workflow

This protocol is designed as a self-validating system to ensure the compound remains completely dissolved before introduction to biological targets.

Objective: Prepare a kinetically stable 1 mM intermediate working stock of CAS 1154917-07-3 in aqueous buffer.

  • Step 1: Preparation of Excipient Base. Dissolve HP-β-CD in standard PBS (pH 7.4) to a final concentration of 10% (w/v).

    • Causality: This concentration provides sufficient molar excess to drive the 1:1 drug-to-cyclodextrin inclusion complex equilibrium forward without inducing hyperosmotic stress on cultured cells.

  • Step 2: DMSO Stock Preparation. Prepare a 10 mM stock of CAS 1154917-07-3 in 100% anhydrous DMSO. Ensure complete dissolution by sonicating for 5 minutes at 37°C.

  • Step 3: Intermediate Complexation (The Critical Step). Dropwise, add 100 µL of the 10 mM DMSO stock to 900 µL of the 10% HP-β-CD/PBS solution while vortexing vigorously.

    • Causality: Continuous high-shear mixing during the solvent shift prevents localized supersaturation, allowing the cyclodextrin cavity to capture the monomeric compound before nucleation occurs.

  • Step 4: Equilibration and Verification. Incubate the mixture on an orbital shaker at room temperature for 1 hour. Validation: Verify the absence of micro-precipitates using a turbidimetric assay (absorbance at 620 nm) or Dynamic Light Scattering (DLS). The intermediate solution now contains 1 mM compound, 10% DMSO, and 9% HP-β-CD.

  • Step 5: Final Assay Dilution. Dilute this intermediate stock 1:100 into your final cell culture media. The final assay conditions will be 10 µM compound, 0.1% DMSO, and 0.09% HP-β-CD—well within the biocompatibility limits for mammalian cell lines.

Kinetic Solubility & Formulation Decision Tree

G Start 10 mM DMSO Stock CAS 1154917-07-3 Check Direct Dilution into Aqueous Buffer? Start->Check Precip Rapid Nucleation (Kinetic Precipitation) Check->Precip Yes (>1% DMSO final) Formulate Use Co-solvents or HP-β-CD Complexation Check->Formulate No (Optimization Phase) Precip->Formulate Troubleshoot & Reformulate Stable Stable Aqueous Dispersion (Bioassay Ready) Formulate->Stable Synergistic Solubilization

Workflow for mitigating kinetic precipitation of CAS 1154917-07-3.

References

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH URL: [Link]

  • Title: Liquid formulation of a novel non-fluorinated topical quinolone, T-3912, utilizing the synergic solubilizing effect of the combined use of magnesium ions and hydroxypropyl-beta-cyclodextrin Source: PubMed - NIH URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation URL: [Link]

Sources

Optimization

Overcoming degradation of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in acidic media

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one. The stability of this compound, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one. The stability of this compound, particularly in acidic environments, is a critical factor for successful experimental outcomes and formulation development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with the degradation of this molecule in acidic media. Our approach is grounded in established principles of chemical kinetics and degradation pathways common to the quinolinone scaffold.

Troubleshooting Guide: Degradation in Acidic Media

This section addresses specific issues you may encounter during your experiments, providing explanations for the observed phenomena and actionable solutions.

Question 1: I am observing a rapid loss of my parent compound, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, when I dissolve it in an acidic solution for my assay. What is happening?

Answer:

The 1,4-dihydroquinolin-4-one core of your compound is susceptible to acid-catalyzed degradation. The primary mechanism is likely the hydrolysis of the enamine-like functionality within the dihydroquinoline ring system. Protonation of the carbonyl oxygen at position 4 increases the electrophilicity of the C2-C3 double bond, making it susceptible to nucleophilic attack by water. This can initiate a cascade of reactions leading to ring-opening and the formation of various degradation products.

To confirm this, you should perform a time-course analysis of your compound in the acidic medium using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks with different retention times corresponding to a decrease in the parent peak area would confirm degradation.

Question 2: How can I prevent or minimize the degradation of my compound during my experiments?

Answer:

Minimizing degradation requires a multi-faceted approach focused on controlling the experimental conditions. Here are several strategies you can employ:

  • pH Control: The most critical factor is the pH of your solution. If your experimental protocol allows, adjust the pH to be as close to neutral (pH 7.0) as possible. Even a slight increase in pH can significantly reduce the rate of acid-catalyzed hydrolysis. You can use buffers to maintain a stable pH throughout your experiment. A buffer selection guide is provided in the table below.

  • Temperature Reduction: Chemical reactions, including degradation, are temperature-dependent. Conducting your experiments at a lower temperature (e.g., on ice or in a cold room) will slow down the rate of degradation.

  • Solvent Selection: If your compound is soluble in organic solvents, preparing your stock solutions in a non-acidic, aprotic solvent like DMSO or ethanol and then diluting it into the aqueous acidic medium just before the experiment can minimize the exposure time to the harsh conditions.

  • Use of Excipients: Certain excipients can protect acid-labile compounds. For example, antioxidants can be included if oxidative degradation is suspected, and complexing agents like cyclodextrins can encapsulate and protect the molecule from the bulk solvent.

Table 1: pH Buffer Selection Guide

pH RangeRecommended Buffer SystemConcentration (mM)
3.8 - 5.8Acetate Buffer10 - 50
6.1 - 7.5Phosphate Buffer (PBS)10 - 50
7.2 - 9.0Tris Buffer10 - 50

Experimental Protocol: pH Stability Assessment

This protocol will help you quantify the stability of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one at different pH values.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Quenching (if necessary): If the degradation is rapid, you may need to quench the reaction by adding a neutralizing agent before analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. This will give you a clear picture of the compound's stability profile.

Question 3: What are the likely degradation products I should be looking for?

Answer:

Based on the general degradation pathways of quinolones, you can expect to see products resulting from the hydrolysis of the dihydroquinoline ring. The primary degradation product is likely the corresponding 2-aminobenzaldehyde derivative formed through ring opening. Further degradation or side reactions could also occur. Using LC-MS for your analysis is highly recommended as it can provide mass information for the unknown peaks, aiding in their identification.

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway

A 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one B Protonated Intermediate A->B + H+ C Water Adduct B->C + H2O D Ring-Opened Intermediate C->D Ring Opening E 2-Amino-3-ethylbenzaldehyde Derivative D->E Hydrolysis

Caption: Proposed hydrolytic degradation of the quinolinone core in acid.

Frequently Asked Questions (FAQs)

Q1: Is 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one sensitive to light?

A1: Many quinolone derivatives are known to be photosensitive. It is good laboratory practice to protect solutions of your compound from light by using amber vials or covering your glassware with aluminum foil, especially during long-term storage or prolonged experiments. A forced degradation study including exposure to UV light can definitively determine its photosensitivity.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, the solid compound should be kept in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I use this compound in animal studies with oral gavage?

A3: The acidic environment of the stomach can lead to significant degradation of acid-labile compounds. If you are considering oral administration, you will likely need to develop a formulation that protects the compound from the gastric fluid. This could include enteric-coated tablets or capsules, or co-administration with a proton pump inhibitor. Preliminary in vitro studies simulating gastric fluid are highly recommended.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2-9) C Dilute Stock into Buffers A->C B Prepare Stock Solution in DMSO B->C D Incubate at Constant Temperature C->D E Sample at Time Points (0-24h) D->E F Quench Reaction (if needed) E->F G Analyze by HPLC/LC-MS F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for determining the pH stability profile of the compound.

References

  • Quinolone Antibacterials: Chemistry, Mechanism of Action, and Resistance. (2020). Chemical Reviews. [Link]

  • Forced Degradation Studies: A Tool for Drug Development. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • pH and Buffers in Pharmaceutical Systems. (2018). International Journal of Pharmaceutics. [Link]

Troubleshooting

Technical Support Center: A First-Principles Approach to HPLC Method Optimization

An initial search for the specific chemical properties of CAS 1154917-07-3 did not yield a publicly available chemical structure or detailed physicochemical data. This is common for compounds in early-stage drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An initial search for the specific chemical properties of CAS 1154917-07-3 did not yield a publicly available chemical structure or detailed physicochemical data. This is common for compounds in early-stage drug development. Therefore, this guide will proceed by establishing a robust, first-principles-based framework for HPLC method development and troubleshooting applicable to a wide range of small-molecule drug candidates. The principles and protocols outlined here are designed to be universally applicable, empowering the user to optimize conditions for their specific molecule of interest.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for HPLC method development. This guide is structured to provide you, the scientist at the bench, with the foundational knowledge and practical troubleshooting strategies required to develop and optimize robust HPLC separation methods for small-molecule drug candidates. Rather than focusing on a single analyte, we will explore the causal relationships between mobile phase conditions, stationary phase chemistry, and analyte properties to build a universally applicable skill set.

Part 1: Foundational Knowledge - The Pillars of a Successful Separation

A robust HPLC method is built on a thorough understanding of the analyte and the chromatographic system. Before injecting your first sample, a strategic assessment can save significant time and resources.

Question: I have a new compound with limited information. Where do I even begin with method development?

Answer: The journey begins with gathering as much information as possible about your analyte and using that to inform your initial choice of column and mobile phase. High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceuticals, essential from drug discovery to quality control manufacturing.[1]

1. Characterize Your Analyte (The Known Unknowns):

  • Solubility: First and foremost, ensure your sample is soluble in the mobile phase.[2] Precipitating your sample on the column can cause serious issues.[2] Test solubility in common HPLC solvents like water, acetonitrile (ACN), and methanol (MeOH).

  • Structure & Polarity: If the structure is known, assess its overall polarity. The presence of polar functional groups (e.g., -OH, -NH2, -COOH) or nonpolar moieties (e.g., long alkyl chains, aromatic rings) will dictate its retention behavior in reversed-phase HPLC.[3] In reversed-phase, more polar compounds elute earlier, while nonpolar (hydrophobic) compounds are retained longer.[3]

  • pKa: If your molecule has ionizable groups (acids or bases), its charge state will be controlled by the mobile phase pH. This is one of the most powerful tools for manipulating retention and selectivity.[3] A general rule is to work at a pH at least 1-2 units away from the analyte's pKa to ensure a single, stable ionic form and prevent peak shape issues.[4][5]

2. Select Your Initial Column and Mobile Phase: A reversed-phase C18 column is the workhorse of the pharmaceutical industry and the logical starting point for most small molecules.[4]

  • Expertise & Experience: The combination of a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase provides a versatile system capable of separating a wide array of compounds. Acetonitrile is often preferred for its low viscosity and UV transparency.[5][6] Adding a modifier like 0.1% formic acid to the mobile phase is a standard practice that serves two purposes: it controls the pH at a low level (~2.7) to suppress the ionization of silanol groups on the stationary phase and protonates basic analytes, often leading to better peak shape.[3]

Initial Recommended Conditions

ParameterRecommended Starting PointRationale & Key Considerations
Column C18, 4.6 x 100 mm, <3 µmA good balance of efficiency and backpressure for modern HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, suitable for LC-MS, provides acidic pH for good peak shape of bases.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a versatile organic modifier with favorable properties.[5]
Gradient 5% to 95% B over 10 minutesA generic "scouting" gradient to quickly determine the approximate elution conditions.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temp. 30-40 °CElevated temperature lowers mobile phase viscosity (reducing backpressure) and can improve peak efficiency.
Detection (UV) Diode Array Detector (DAD/PDA)Collects spectra across all wavelengths, allowing for post-run determination of the optimal wavelength (λmax).
Injection Vol. 2-10 µLStart low to avoid overloading the column, which can cause peak fronting.[8]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during method development in a direct question-and-answer format.

Question: My peak shape is terrible! What causes peak tailing and fronting, and how do I fix it?

Answer: Ideal chromatographic peaks should be symmetrical and Gaussian in shape.[9] Deviations like tailing (asymmetrical back) and fronting (asymmetrical front) indicate undesirable interactions or problems within the system.[9][10]

1. Diagnosing and Fixing Peak Tailing: Peak tailing is often a chemical issue, especially for basic compounds. The primary cause is the interaction of protonated basic analytes with negatively charged, ionized silanol groups on the silica surface of the stationary phase.[9]

  • Solution 1: Lower the Mobile Phase pH: By adding an acid like formic acid or trifluoroacetic acid (TFA), you lower the mobile phase pH. This protonates the silanol groups, neutralizing their charge and minimizing secondary interactions with your basic analyte.

  • Solution 2: Increase Buffer Strength: In some cases, the buffer concentration may be insufficient to control the pH at the surface of the packing material.[8] Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve tailing.

  • Solution 3: Check for Column Contamination/Deterioration: If all peaks in the chromatogram begin to tail, it could indicate a partially blocked column inlet frit or column deterioration.[8][11] Try backflushing the column or, if that fails, replacing it.[8]

2. Diagnosing and Fixing Peak Fronting: Peak fronting is less common and is often a physical or concentration-related issue.

  • Solution 1: Reduce Sample Mass: The most common cause of fronting is column overload.[8][12] The concentration of the sample injected is so high that it saturates the stationary phase at the column inlet. Reduce the injection volume or dilute the sample to see if the peak shape improves.[8]

  • Solution 2: Check Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN into a 95% water mobile phase), it can cause peak distortion, including fronting.[12] Ideally, the injection solvent should be as weak as or weaker than the mobile phase.[12]

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed is_tailing Is it Tailing? start->is_tailing is_fronting Is it Fronting? is_tailing->is_fronting No lower_ph Lower Mobile Phase pH (e.g., add 0.1% FA/TFA) is_tailing->lower_ph Yes reduce_mass Reduce Injection Mass (Dilute Sample or Lower Volume) is_fronting->reduce_mass Yes end Symmetrical Peak Achieved is_fronting->end No/Other Issue check_column Check for Column Deterioration/Contamination lower_ph->check_column Still Tailing? check_column->end check_solvent Match Injection Solvent to Mobile Phase reduce_mass->check_solvent Still Fronting? check_solvent->end

Caption: A decision-making workflow for troubleshooting common HPLC peak shape problems.

Question: My method is taking too long. How can I speed up the analysis without losing resolution?

Answer: Reducing analysis time is a common goal to increase throughput. This can be achieved by modifying the current method or by transferring it to an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

1. Modifying the HPLC Method:

  • Increase Flow Rate: A simple way to shorten the run time is to increase the flow rate. However, this will also increase backpressure and may decrease efficiency (resolution).

  • Steepen the Gradient: For a gradient method, you can make the gradient steeper (e.g., 5-95% B over 5 minutes instead of 10). This will cause peaks to elute faster but will also decrease the separation between them.

  • Use Superficially Porous Particle (SPP) Columns: SPP (or "core-shell") columns can provide higher efficiency and lower backpressure than fully porous particle columns of the same size.[13] This often allows for the use of higher flow rates and shorter run times without sacrificing resolution.[13]

2. Transferring the Method to UHPLC: UHPLC systems use columns with smaller particles (< 2 µm) and instruments capable of handling much higher pressures.[14] This allows for significant reductions in run time while maintaining or even improving resolution.[15][16]

  • Trustworthiness: A successful method transfer requires careful scaling of parameters to maintain the chromatographic separation. The goal is to keep the resolution the same while reaping the benefits of speed.[17]

Key Geometric Scaling Calculations for HPLC to UHPLC Transfer

ParameterFormula for ScalingExample: HPLC -> UHPLC
Flow Rate (F) F_uhplc = F_hplc * (d_c_uhplc² / d_c_hplc²) 1.0 mL/min * (2.1² / 4.6²) ≈ 0.21 mL/min
Gradient Time (tG) tG_uhplc = tG_hplc * (L_uhplc * d_c_uhplc²) / (L_hplc * d_c_hplc²) 10 min * (50 * 2.1²) / (100 * 4.6²) ≈ 1.0 min
Injection Volume Vol_uhplc = Vol_hplc * (L_uhplc * d_c_uhplc²) / (L_hplc * d_c_hplc²) 5 µL * (50 * 2.1²) / (100 * 4.6²) ≈ 0.5 µL
d_c = column diameter, L = column length

Part 3: Experimental Protocols

Protocol 1: Mobile Phase Preparation and System Degassing

Objective: To prepare a clean, accurate, and gas-free mobile phase to ensure stable baselines and reproducible retention times.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile)

  • HPLC-grade additive (e.g., Formic Acid)

  • Graduated cylinders

  • Sterile, filtered mobile phase bottles

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Measure Components Separately: To prepare a mobile phase, such as 90:10 water:acetonitrile, do not add one solvent to the other "up to the mark" in a graduated cylinder. Due to volume contraction upon mixing, this is inaccurate. Instead, precisely measure 900 mL of water and 100 mL of acetonitrile in separate graduated cylinders and then combine them.

  • Add Modifier: Add the required amount of modifier. For 0.1% formic acid, add 1.0 mL of formic acid to the 1 L of mobile phase.

  • Filter the Mobile Phase: Filter the entire mobile phase through a 0.22 µm (for UHPLC) or 0.45 µm (for HPLC) membrane filter. This removes particulates that could damage the pump and injector.

  • Degas the Mobile Phase: Air bubbles in the system can cause pump check valve failures and baseline noise.[5] Use one of the following methods:

    • Online Degasser: Most modern HPLC systems have a built-in vacuum degasser. This is the most effective and convenient method.

    • Sonication: Place the mobile phase bottle in an ultrasonic bath for 10-15 minutes.

    • Helium Sparging: Bubble helium gas through the mobile phase. This is very effective but uses a consumable gas.

  • Label Clearly: Label the bottle with the composition, date of preparation, and your initials.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies.
  • A universal tool for method transfer from HPLC to UHPLC. Thermo Fisher Scientific.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Agilent Technologies. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • Best Practices in HPLC to UHPLC Method Transfer. Labcompare. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf Technologies. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

Sources

Optimization

Reducing byproducts in the cyclization of 8-ethyl-2-isopropylquinolin-4(1H)-one

Technical Support Center: Quinoline Synthesis Topic: Optimizing the Cyclization of 8-ethyl-2-isopropylquinolin-4(1H)-one and Minimizing Byproduct Formation For immediate assistance, please select a topic below: Welcome,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Quinoline Synthesis

Topic: Optimizing the Cyclization of 8-ethyl-2-isopropylquinolin-4(1H)-one and Minimizing Byproduct Formation

For immediate assistance, please select a topic below:

Welcome, researchers and chemists, to the dedicated support guide for the synthesis of substituted 4-quinolones, with a specific focus on 8-ethyl-2-isopropylquinolin-4(1H)-one. The synthesis of this scaffold, typically achieved through a Conrad-Limpach or Gould-Jacobs type reaction, involves a high-temperature thermal cyclization step that is critical for forming the quinoline core.[1][2] However, the harsh conditions required (often >250 °C) are a primary driver of byproduct formation, leading to reduced yields and complex purification challenges.[1][3]

This guide provides field-proven insights and validated protocols to help you navigate these challenges, enhance product purity, and maximize your yield.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of my target quinolone and a significant amount of a dark, insoluble tar-like substance. What is happening and how can I mitigate this?

A1: This is the most common issue in high-temperature quinolone syntheses. The "tar" is typically a result of acid-catalyzed polymerization and thermal decomposition of the reactants or the enamine intermediate.[3] The high energy input required for the desired 6-electron electrocyclization can also initiate undesirable side reactions if not properly controlled.[2][4]

Core Solutions:

  • Solvent Choice is Critical: The reaction must be conducted in a high-boiling, inert solvent to ensure even and controlled heat distribution. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are the industry standards.[1] These solvents prevent localized overheating, which is a major cause of charring.

  • Strict Temperature Control: The temperature must be high enough to initiate cyclization but not so high as to accelerate decomposition. For most substrates, a range of 250-260 °C is optimal.[1] Use a sand or high-temperature oil bath for uniform heating.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. This prevents oxidation of the aniline derivative and other sensitive intermediates at high temperatures.

Q2: My reaction seems to stall after the initial condensation. I'm isolating the uncyclized anilidomethylenemalonate or β-arylaminoacrylate intermediate instead of the quinolone. What's going wrong?

A2: This indicates that the activation energy for the thermal cyclization is not being met. The initial condensation to form the enamine intermediate is typically facile and occurs at lower temperatures (80-140 °C), but the subsequent ring-closing requires significantly more energy.[5]

Troubleshooting Steps:

  • Verify Cyclization Temperature: Ensure your heating mantle and thermometer are calibrated and that the internal reaction temperature is reaching at least 250 °C.

  • Increase Reaction Time: While some cyclizations are rapid (15-30 minutes), others may require longer heating periods. Monitor the reaction by TLC (if possible, by taking aliquots, quenching, and spotting on a plate) to track the disappearance of the intermediate.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation is an excellent modern alternative that can often drive reactions to completion in minutes where conventional heating takes hours.[6][7] The rapid, uniform heating can significantly improve yields and reduce byproduct formation.[6]

Q3: My crude product shows multiple spots on the TLC plate. Aside from tar and starting material, what are the likely byproducts?

A3: Besides polymerization, several other side reactions can occur:

  • N-Alkylation/O-Alkylation Products: If the initial condensation step is not clean, or if certain catalysts are used, side reactions involving alkylation at the nitrogen or the resulting quinolone oxygen can occur.[8]

  • Partially Reduced/Saturated Derivatives: In some syntheses, the intermediate Schiff base can act as an oxidizing agent, leading to its own reduction and the formation of partially saturated quinoline derivatives.[9]

  • Products from Impure Starting Materials: The purity of the initial aniline (2-ethylaniline) and the β-ketoester is paramount. Impurities can lead to a cascade of unexpected byproducts.[10]

Q4: Are there modern, "greener" alternatives to using high-boiling solvents like diphenyl ether?

A4: Yes, the field has advanced significantly to address the hazards and energy costs of traditional methods.

  • Microwave-Assisted Organic Synthesis (MAOS): As mentioned, this is a leading alternative. Reactions are often performed in sealed vessels using lower-boiling solvents like ethanol or even under solvent-free conditions, drastically reducing reaction times and improving energy efficiency.[6][11]

  • Catalyst-Driven Methods: Modern organometallic catalysis can facilitate quinolone synthesis under much milder conditions. For example, palladium or copper-catalyzed methods can bypass the need for extreme heat.[6]

  • Solid Acid Catalysts: Reusable solid acid catalysts are being explored to replace corrosive mineral acids often used in related quinoline syntheses, making the process more environmentally friendly.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to resolving specific experimental issues.

Logical Troubleshooting Workflow

Below is a visual guide to diagnosing common problems in the synthesis.

G start Low Yield or High Impurity Profile q1 Observe Dark, Tarry Residue? start->q1 q2 Major Spot on TLC is Intermediate? q1->q2 No sol1 Issue: Thermal Decomposition - Check Solvent (Use Diphenyl Ether) - Verify Temperature (250-260°C) - Use Inert Atmosphere (N2/Ar) - Reduce Reaction Time q1->sol1 Yes q3 Multiple Clean Spots (Non-SM)? q2->q3 No sol2 Issue: Incomplete Cyclization - Increase Temperature to >250°C - Increase Reaction Time - Consider Microwave Synthesis q2->sol2 Yes sol3 Issue: Side Reactions - Purify Starting Materials - Optimize Condensation Step - Use HPLC-MS to Identify Byproducts q3->sol3 Yes

Caption: A step-by-step workflow for troubleshooting byproduct formation.

Data Summary: Impact of Reaction Conditions

The choice of solvent and temperature is the most critical factor in the thermal cyclization step.

Solvent Boiling Point (°C) Typical Rxn Temp (°C) Advantages Common Issues & Byproducts
Diphenyl Ether 259250-255Excellent heat transfer, high purity, well-documented.[1]Can be difficult to remove post-reaction, potential for some charring if overheated.
Dowtherm A 257250-255Eutectic mixture, lower melting point than diphenyl ether, excellent thermal stability.[5]Similar removal challenges as diphenyl ether.
Mineral Oil >300250-260Inexpensive, very high boiling point.[1]Can be difficult to remove, may contain impurities affecting the reaction.
No Solvent (Neat) N/A>250Atom economical, no solvent removal required.High risk of localized overheating, significant charring, and polymerization. Generally not recommended.
Microwave (Ethanol) 78 (in sealed vial)180-220Rapid heating, shorter reaction times, lower temps, often higher yields and purity.[6][11]Requires specialized equipment, pressure build-up must be monitored.

Recommended Protocols & Methodologies

Reaction Pathway Overview

The synthesis proceeds via an initial condensation followed by a thermal 6-π electrocyclization. Minimizing competing degradation pathways is key.

G cluster_main Desired Reaction Pathway cluster_side Byproduct Pathways A 2-Ethylaniline + Ethyl Isobutyrylacetate B Enamine Intermediate (β-arylaminoacrylate) A->B Condensation (120°C, cat. Acid) E Decomposition A->E >260°C C 8-ethyl-2-isopropyl- quinolin-4(1H)-one B->C Thermal Cyclization (255°C, Diphenyl Ether) D Polymerization / Tar B->D High Temp / O2 Exposure

Caption: The desired synthetic route versus common high-temperature side reactions.

Protocol 1: Optimized Two-Step Thermal Synthesis

This protocol is designed to maximize yield by carefully controlling the conditions of each step.

Step 1: Condensation to Form the Enamine Intermediate

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-ethylaniline (1.0 eq.), ethyl isobutyrylacetate (1.05 eq.), and toluene (approx. 0.5 M).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is evolved (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude oil (the enamine intermediate) is often used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Setup: In a separate three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser under a nitrogen atmosphere, pre-heat diphenyl ether to 255 °C.

  • Addition: Add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether over 15-20 minutes. This slow addition is crucial to maintain a stable temperature and prevent a rapid exotherm.[5]

  • Reaction: Maintain the internal temperature at 250-255 °C and stir for 30-45 minutes. Monitor the reaction by TLC if feasible.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Add a large volume of hexanes or diethyl ether to fully precipitate the solid product and wash away the diphenyl ether.[1]

  • Purification: Filter the solid product and wash thoroughly with hexanes. If necessary, recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure 8-ethyl-2-isopropylquinolin-4(1H)-one.

Protocol 2: Microwave-Assisted Cyclization

This method offers a rapid and often cleaner alternative to thermal cyclization.

  • Setup: In a 10 mL microwave reaction vial, combine the crude enamine intermediate (1.0 eq.) obtained from Step 1 of the thermal protocol and 5 mL of ethanol.

  • Microwave Parameters: Seal the vial and place it in the microwave reactor. Irradiate at 200 °C for 20-30 minutes. (Note: Pressure will increase significantly; ensure the equipment's limits are not exceeded).[6]

  • Isolation: After the reaction, cool the vial to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. The purity is often high enough to proceed without further recrystallization.

By understanding the chemical principles behind byproduct formation and implementing these optimized protocols, researchers can significantly improve the efficiency and success rate of their 8-ethyl-2-isopropylquinolin-4(1H)-one synthesis.

References

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ahmed, M. S., et al. (2024).
  • Nilsen, A., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers.
  • Wikipedia. Gould–Jacobs reaction.
  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • BenchChem. (2025).
  • YouTube. (2025). Gould-Jacobs Reaction Mechanism | Organic Chemistry.
  • Martins, P., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

Welcome to the Advanced LC-MS Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals analyzing 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one , a substituted q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals analyzing 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one , a substituted quinolone derivative. Because of its specific structural motifs (a basic nitrogen in the quinolone ring and a carbonyl group), achieving an optimal Signal-to-Noise Ratio (SNR) requires precise tuning of the electrospray ionization (ESI) environment, chromatographic conditions, and sample matrix management.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My absolute signal intensity for the target compound is extremely low. How do I improve ionization efficiency?

A: Low absolute signal in quinolone derivatives is typically a failure of protonation in the ESI source. 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one contains a basic nitrogen that readily accepts a proton to form an [M+H]+ ion.

  • The Causality: If your mobile phase pH is too high, the compound remains neutral in solution, drastically reducing the number of pre-formed ions entering the gas phase. Furthermore, inadequate desolvation temperatures will prevent the ESI droplets from reaching the Rayleigh limit, causing poor ion release.

  • The Fix: Ensure you are operating in Positive ESI (ESI+) mode . Add 0.1% Formic Acid to both your aqueous and organic mobile phases to drive the equilibrium toward the protonated state[1]. Optimize your source temperature (typically 350°C–450°C) and nebulizer gas flow to ensure complete droplet desolvation[2].

Q2: The analyte signal is acceptable, but the background chemical noise is overwhelming the chromatogram. What is causing this?

A: High chemical noise reduces your SNR just as severely as low signal. This is often caused by contaminated mobile phases, column bleed, or excessively wide mass acquisition windows[3].

  • The Causality: Mass spectrometers detect everything that ionizes. If your mobile phase contains trace surfactants, plasticizers (e.g., from non-LC-MS grade solvents), or if your quadrupole resolution is set too wide, background ions will constantly strike the detector, elevating the baseline[3].

  • The Fix:

    • Flush the LC system with 100% organic solvent (e.g., LC-MS grade Acetonitrile) to strip heavily retained contaminants.

    • Replace all mobile phases with fresh, certified LC-MS grade solvents and additives.

    • Narrow your Multiple Reaction Monitoring (MRM) transition windows and ensure the quadrupole resolution is set to "Unit" (typically 0.7 Da FWHM) to filter out isobaric background noise.

Q3: My calibration curve looks great in neat solvent, but my SNR drops drastically when analyzing plasma or urine samples. Why?

A: You are experiencing Matrix Effect (Ion Suppression) , a critical issue in quantitative LC-MS bioanalysis[4].

  • The Causality: Biological matrices contain endogenous compounds (like phospholipids or salts) that co-elute with your target analyte. In the ESI source, these high-concentration matrix components compete with 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one for the limited excess charge on the surface of the electrospray droplet. The matrix "steals" the charge, suppressing the ionization of your target[4].

  • The Fix: Implement a robust sample preparation protocol, such as Solid Phase Extraction (SPE) or Phospholipid Removal Plates, rather than simple protein precipitation. Additionally, adjust your LC gradient to shift the retention time of your analyte away from the solvent front and phospholipid elution zones.

Part 2: Step-by-Step Methodologies & Data Presentation

Protocol: Self-Validating System Clean-up and Tuning

To ensure trustworthiness in your assay, follow this self-validating protocol before running precious biological samples. By running a System Suitability Test (SST) with neat standards, you can isolate instrument issues from sample prep failures[3].

  • System Preparation: Purge all LC lines with fresh LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

  • Column Equilibration: Install a C18 or Biphenyl column (ideal for aromatic quinolones) and equilibrate at initial gradient conditions for 10 column volumes.

  • Source Tuning (Infusion): Infuse a 100 ng/mL neat standard of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one directly into the MS source at 10μL/min combined with 0.4mL/min of mobile phase (50:50 A:B).

  • Parameter Optimization: Ramp the capillary voltage, source temperature, and collision energy (CE) sequentially. Lock in the parameters that yield the highest intensity for the primary product ion.

Quantitative Data: Optimized LC-MS Parameters

Table 1: Recommended LC Gradient for Quinolone Separation

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5

| 7.0 | 0.4 | 95 | 5 |

Table 2: Typical ESI+ Source Parameters

Parameter Recommended Value Purpose

| Ionization Mode | ESI Positive | Targets basic nitrogen for [M+H]+ | | Capillary Voltage | 3.5 - 4.5 kV | Establishes stable Taylor cone | | Desolvation Temp | 400 °C | Evaporates droplet solvent | | Desolvation Gas | 10 - 12 L/min | Assists in droplet desolvation |

Part 3: Visualization of the Troubleshooting Workflow

Below is the logical decision tree for diagnosing and resolving SNR issues for this specific compound.

SNR_Troubleshooting Start Low S/N Ratio Detected for Quinolone Derivative CheckSignal Is Absolute Signal Low? Start->CheckSignal Signal < 10^4 cps CheckNoise Is Background Noise High? Start->CheckNoise Baseline > 10^3 cps OptESI Optimize ESI+ Parameters (Temp, Gas, Voltage) CheckSignal->OptESI Source Issue OptpH Adjust Mobile Phase pH (Add 0.1% Formic Acid) CheckSignal->OptpH Chemistry Issue CleanSystem Flush LC System & Replace Mobile Phases CheckNoise->CleanSystem Chemical Noise CheckMatrix Perform SPE Clean-up to Reduce Suppression CheckNoise->CheckMatrix Matrix Effects Success Optimal S/N Ratio Achieved OptESI->Success OptpH->Success CleanSystem->Success CheckMatrix->Success

Caption: Diagnostic workflow for resolving LC-MS signal-to-noise ratio issues in quinolone analysis.

References

  • Shimadzu UK Limited. "LC-MS and LC-MS/MS Common Troubleshooting Measures." Zendesk, 13 Feb. 2024. Available at:[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory." myadlm.org, 1 Aug. 2015. Available at: [Link]

  • PubMed / NIH. "Determination of fluoroquinolones in human urine by liquid chromatography coupled to pneumatically assisted electrospray ionization mass spectrometry." nih.gov, 5 Dec. 2003. Available at:[Link]

  • Analytical Chemistry - ACS Publications. "Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry." acs.org, 1997. Available at: [Link]

  • Nebiolab. "Complete Guide To Achieve Reliable Quantitative LC-MS Measurements." nebiolab.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling and Storage of CAS 1154917-07-3

Welcome to the Technical Support Center for CAS 1154917-07-3 (8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one). As an advanced intermediate and active pharmaceutical ingredient (API) scaffold, this compound requires ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 1154917-07-3 (8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one). As an advanced intermediate and active pharmaceutical ingredient (API) scaffold, this compound requires rigorous environmental controls.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond basic instructions to explain the causality behind degradation, providing you with a self-validating system to ensure the trustworthiness of your experimental data.

Mechanistic Overview: The Causality of Oxidation

CAS 1154917-07-3 features a 1,4-dihydroquinolin-4-one core. The primary vulnerability of this molecule is its thermodynamic drive toward aromatization.

The Causality: The 1,4-dihydroquinoline ring is highly susceptible to redox reactions. In the presence of adventitious oxygen, trace transition metals, or actinic light, the dihydroquinoline core undergoes spontaneous oxidation to form a 1[1]. This degradation pathway fundamentally alters the molecule's binding affinity, solubility, and spectral properties, leading to irreproducible assay results.

Mandatory Storage Protocols (A Self-Validating System)

To guarantee scientific integrity, your storage protocol must function as a self-validating system . By systematically eliminating the three catalysts of oxidation—moisture, light, and oxygen—any subsequent assay failures can be confidently attributed to biological variables rather than API degradation.

Step-by-Step Methodology: Inert Storage and Aliquoting
  • Initial Inspection: Upon receipt, verify that the amber vial is intact. Do not open the primary container in ambient laboratory air.

  • Atmospheric Control: Transfer the sealed vial into a glovebox purged with high-purity Nitrogen or Argon.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Condensation from freeze-thaw events introduces moisture, which acts as a solvent micro-environment that accelerates redox reactions.

  • Headspace Purging: Gently purge the headspace of each vial with a stream of Argon.

    • Causality: Argon is denser than both Nitrogen and ambient air. It forms a protective, heavy blanket directly over the solid API, effectively 2[2].

  • Sealing: Cap immediately with PTFE-lined closures.

    • Causality: PTFE provides a superior, chemically inert barrier against oxygen and moisture permeation compared to standard silicone or rubber septa.

  • Temperature Control: Store all aliquots in a dedicated, temperature-monitored freezer at 2[2].

    • Causality: Sub-zero temperatures exponentially decrease the kinetic rate of auto-oxidation.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1,4-dihydroquinolin-4-one derivatives under various environmental conditions, demonstrating the necessity of strict storage parameters.

Storage ConditionAtmosphereContainer TypeEst. Monthly Degradation RateShelf-Life (≥95% Purity)
-20°C ArgonAmber Glass (PTFE)< 0.1%> 24 Months
2-8°C NitrogenAmber Glass~ 0.5%12 Months
25°C (RT) Ambient AirClear Glass3.0 - 5.0%< 1 Month
25°C (RT) + UV Ambient AirClear Glass> 15.0%< 1 Week

Data extrapolated from standard API stability testing profiles for oxidation-sensitive heterocyclic compounds.

Troubleshooting & FAQs

Q: My powder has developed a slight yellow tint. Is it still viable for in vitro assays? A: No. A color shift toward yellow or brown is a primary macroscopic indicator of oxidation. Adventitious oxygen drives the oxidation of the dihydroquinoline core into a1[1]. It is highly recommended to re-validate the purity via LC-MS or 1H-NMR before proceeding. If purity has dropped below 95%, discard the aliquot.

Q: How should I prepare a DMSO stock solution without triggering oxidation? A: Dissolved oxygen in solvents accelerates degradation. Before dissolving CAS 1154917-07-3, degas your anhydrous DMSO by sparging it with Argon for 15-20 minutes. Prepare the stock solution inside an inert glovebox, and use it immediately. Causality: Removing dissolved oxygen prevents solvent-mediated redox reactions during the dissolution phase.

Q: Can I store the reconstituted DMSO stock solution at -80°C for future use? A: It is strongly discouraged. While -80°C slows kinetic reactions, freezing and thawing DMSO introduces condensation (moisture). Moisture facilitates the generation of reactive oxygen species (ROS) when exposed to trace metals or light. Always use freshly prepared solutions from neat powder aliquots.

Q: I need to weigh the compound on a benchtop analytical balance. How do I prevent oxidation during this step? A: If a glovebox is unavailable, use a static-free, localized Argon stream over the balance pan. Weigh the compound as rapidly as possible, and immediately flush the source vial with Argon before resealing. Store the vial in a vacuum desiccator in the dark until it can be returned to the -20°C freezer.

Handling Workflow Visualization

G N1 Receive Bulk CAS 1154917-07-3 N2 Transfer to N2/Ar Glovebox N1->N2 N3 Divide into Single-Use Aliquots N2->N3 N4 Purge Headspace with Argon N3->N4 N5 Seal with PTFE-Lined Caps N4->N5 N6 Store at -20°C in Dark N5->N6 N7 Equilibrate to RT Before Opening N6->N7

Workflow for inert handling and storage of oxidation-sensitive 1,4-dihydroquinolin-4-one APIs.

References

  • Title: Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa) Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Bulk API Storage Conditions Source: Peptide Forge URL: 2

Sources

Troubleshooting

Resolving precipitation issues of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in DMSO

Welcome to the Technical Support Center for compound formulation and assay preparation. This guide provides advanced troubleshooting strategies for resolving the precipitation of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for compound formulation and assay preparation. This guide provides advanced troubleshooting strategies for resolving the precipitation of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in Dimethyl Sulfoxide (DMSO) and subsequent aqueous dilutions.

Designed for drug development professionals, this document bridges the gap between thermodynamic principles and high-throughput screening (HTS) realities.

The Mechanistic Root of the Problem

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is a highly lipophilic molecule. Its planar quinolin-4-one core strongly favors intermolecular π-π stacking, while the 8-ethyl and 2-isopropyl substituents significantly increase its partition coefficient (LogP) and hydrophobic bulk.

While pure, anhydrous DMSO effectively disrupts these intermolecular forces, precipitation typically occurs due to two distinct physical phenomena:

  • Thermodynamic Collapse in Stock: DMSO is highly hygroscopic. When a stock solution absorbs atmospheric moisture during repeated freeze-thaw cycles, the dielectric constant of the solvent shifts, drastically reducing the thermodynamic solubility of the compound and causing it to crash out of solution[1].

  • Kinetic Nucleation in Assays: During early-stage drug discovery, researchers rely on kinetic solubility—diluting a concentrated DMSO stock directly into an aqueous buffer[2][3]. This rapid "solvent shift" forces the hydrophobic quinolone to collapse into micro-aggregates before it can establish thermodynamic equilibrium[3][4].

PrecipitationMechanism State1 Monomeric State (100% DMSO) State2 Aqueous Introduction (Dielectric Shift) State1->State2 Buffer Addition State3 Hydrophobic Collapse (π-π Stacking) State2->State3 LogP Driven State4 Nucleation & Precipitation State3->State4 Aggregation

Mechanistic pathway of solvent-shift induced precipitation of lipophilic compounds.

Diagnostic Workflow

Before adjusting your formulation, you must identify exactly when the precipitation is occurring to apply the correct thermodynamic or kinetic intervention.

DiagnosticWorkflow Start Precipitation of Quinolone Derivative CheckStage Identify Stage of Precipitation Start->CheckStage Stock In 100% DMSO Stock CheckStage->Stock Dilution During Aqueous Dilution CheckStage->Dilution StockCause Moisture Absorption or Freeze-Thaw Stock->StockCause DilCause Kinetic Solubility Limit (Solvent Shift) Dilution->DilCause Action1 Heat/Sonicate & Use Anhydrous DMSO StockCause->Action1 Action3 Stepwise Dilution & Add Co-solvents DilCause->Action3

Diagnostic workflow for identifying and resolving quinolone precipitation.

Frequently Asked Questions (FAQs)

Q: My 10 mM stock solution of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in DMSO looks cloudy after taking it out of the -20°C freezer. Is the compound degrading? A: It is highly unlikely to be degradation. This is classic freeze-thaw aggregation exacerbated by moisture uptake. Repeated opening of cold DMSO vials causes atmospheric water condensation. Because the compound is highly hydrophobic, even a 2-5% water content in the DMSO will drastically lower its solubility threshold, causing it to precipitate[1].

Q: I am diluting my DMSO stock directly into my cell culture media (PBS + 10% FBS), but I see white flakes forming. How do I fix this? A: You are experiencing a kinetic solubility failure. When you inject a concentrated organic stock directly into an aqueous buffer, the organic material precipitates out of the solution because the local concentration of the drug exceeds its aqueous solubility before the DMSO can disperse. You must perform serial dilutions in 100% DMSO first, and then add the final working concentration to the aqueous medium[5].

Q: What co-solvents can I use to keep this compound in solution without killing my cells? A: For highly planar, lipophilic compounds, using a combination of surfactants and complexing agents is highly effective. Cyclodextrins (like HP-β-CD) are excellent for quinolones because they encapsulate the hydrophobic core, shielding it from the aqueous environment. See the Data Table below for maximum tolerated limits[5].

Co-Solvent Formulations & Toxicity Limits

To prevent precipitation during aqueous dilution, utilize the following co-solvents. These parameters are optimized for standard in vitro cell-based assays to maintain kinetic solubility without inducing cytotoxicity.

Co-Solvent / ExcipientMechanism of ActionMax Final Concentration (In Vitro)Notes for Quinolone Formulations
DMSO Primary organic solvent0.1% – 0.5%Concentrations >0.5% often induce cell toxicity or differentiation[5].
Tween-80 Non-ionic surfactant0.1%Prevents micro-aggregation by forming micelles around the hydrophobic core.
PEG-400 Co-solvent1.0% – 5.0%Lowers the dielectric constant of the aqueous phase, easing the solvent shift.
HP-β-CD Inclusion complexation5.0% – 10.0%Best for planar molecules. Encapsulates the quinolone ring to mask hydrophobicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection. Micro-precipitates (colloidal aggregates) can form invisibly, leading to false negatives in biological assays due to a lack of bioavailable compound. Use the following self-validating protocols.

Protocol A: Rescuing and Validating a Precipitated DMSO Stock

Objective: Re-solubilize aggregated compound and verify the integrity of the DMSO.

  • Thermal Rescue: Place the sealed DMSO stock vial in a water bath at 37°C for 15 minutes.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic bath and sonicate for 10 minutes at low energy to break apart π-π stacked aggregates[1].

  • Self-Validating Step (Moisture Check): Pure, anhydrous DMSO has a freezing point of 18.5°C. Place a 100 µL aliquot of your DMSO stock in a 15°C refrigerator. If it freezes solid, the DMSO is pure. If it remains liquid, it has absorbed significant atmospheric moisture (>5% water) and must be discarded, as the thermodynamic solubility of the quinolone is permanently compromised.

  • Aliquoting: Once completely clear, aliquot the stock into single-use volumes in tightly sealed amber vials purged with Argon to prevent future moisture ingress.

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays

Objective: Achieve a final assay concentration without exceeding the kinetic solubility limit.

  • Organic Serial Dilution: Prepare all intermediate serial dilutions in 100% anhydrous DMSO. Never perform serial dilutions directly in the aqueous buffer.

  • Co-Solvent Pre-Mixing: If using HP-β-CD, dissolve the cyclodextrin into your aqueous buffer (e.g., PBS) at a 10% (w/v) concentration prior to drug addition.

  • Vortex-Assisted Injection: Place the aqueous buffer on a vortex mixer at medium speed. Inject the DMSO working stock dropwise into the center of the vortex to ensure instantaneous dispersion, preventing localized high-concentration zones.

  • Self-Validating Step (LC-MS/MS Confirmation): To confirm the absence of invisible colloidal precipitates, centrifuge the final aqueous solution at 10,000 × g for 10 minutes. Extract the supernatant and measure the compound concentration via LC-MS/MS against a separately built calibration curve[6][7]. If the measured concentration is lower than your theoretical yield, kinetic solubility has been breached, and a higher co-solvent ratio is required.

References

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io. Available at:[Link]

  • BioDuro. "ADME Solubility Assay". BioDuro-Sundia. Available at:[Link]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Raytor Instruments. Available at:[Link]

  • Chromatography Online. "Separation Science in Drug Development, Part 2: High‑Throughput Characterization". LCGC. Available at:[Link]

  • ResearchGate. "Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of 8-ethyl vs 8-methyl 1,4-dihydroquinolin-4-ones

Structure-Activity Relationship (SAR) Guide: 8-Ethyl vs. 8-Methyl 1,4-Dihydroquinolin-4-ones As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in synthetic chemistry, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Guide: 8-Ethyl vs. 8-Methyl 1,4-Dihydroquinolin-4-ones

As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in synthetic chemistry, but as a strict study in spatial geometry and thermodynamics. The 1,4-dihydroquinolin-4-one core is a highly privileged scaffold, serving as the pharmacophoric foundation for fluoroquinolone antibiotics, cannabinoid receptor (CB2R) modulators, and Hsp90 inhibitors.

Within this scaffold, the C-8 position acts as a critical steric boundary. The transition from an 8-methyl (-CH₃) to an 8-ethyl (-CH₂CH₃) substituent adds a single methylene group, increasing the van der Waals volume by approximately 17 ų. While seemingly trivial, this expansion acts as a steric wedge in highly conserved binding pockets, drastically altering target affinity and functional efficacy. This guide objectively compares the performance of 8-ethyl versus 8-methyl substitutions across multiple therapeutic targets, providing the mechanistic causality and experimental frameworks necessary for robust drug development.

Mechanistic Causality: The C-8 Steric Boundary

The biological activity of 1,4-dihydroquinolin-4-ones relies heavily on the co-planarity of the core ring system and its ability to fit into restricted hydrophobic pockets.

  • 8-Methyl Substitution: The methyl group provides optimal lipophilic contact without exceeding the spatial constraints of target binding pockets. It enhances activity by locking the core scaffold into a favorable binding conformation[1].

  • 8-Ethyl Substitution: The rotational freedom and extended length of the ethyl group create a severe steric clash. This clash distorts the binding angle of the entire quinolone core, preventing the critical C-3/C-4 keto-acid moiety from forming essential hydrogen bonds or metal-ion bridges with the target[2].

SAR_Logic Core 1,4-Dihydroquinolin-4-one Core Scaffold C8 C-8 Position Substitution Core->C8 Methyl 8-Methyl (-CH3) Optimal Steric Fit C8->Methyl Ethyl 8-Ethyl (-CH2CH3) Steric Clash C8->Ethyl Gyrase DNA Gyrase (Antibacterial) Ternary Complex Maintained Methyl->Gyrase CB2R CB2 Receptor (Neuromodulator) High Affinity Maintained Methyl->CB2R Hsp90 Hsp90 C-Terminus (Anticancer) Client Degradation Active Methyl->Hsp90 NoBind Loss of Activity (Binding Pocket Exceeded) Ethyl->NoBind NoBind->Gyrase NoBind->CB2R NoBind->Hsp90

Logical flow of C-8 substitution effects on target binding across multiple therapeutic pathways.

Target-Specific SAR Comparisons

Antibacterial Efficacy (DNA Gyrase & Topoisomerase IV)

In antibacterial drug design, the quinolone core must intercalate into the DNA cleavage site while simultaneously binding to the DNA gyrase enzyme. Experimental evaluations of 6-aminoquinolones demonstrate that while 8-methyl derivatives exhibit potent antibacterial activity (particularly against Gram-positive bacteria), the corresponding 8-ethyl derivatives are completely devoid of antibacterial activity[2],[1]. The extended length of the ethyl group physically prevents the formation of the DNA-gyrase-quinolone ternary complex.

Neuromodulation (Cannabinoid Receptor 2 - CB2R)

When the 1,4-dihydroquinolin-4-one scaffold is modified into a 3-carboxamide derivative to target CB2 receptors, the C-8 position dictates receptor affinity. SAR studies reveal that an 8-methyl group yields excellent affinity and agonist activity (EC50 ≈ 0.09 μM). In contrast, replacing it with an 8-ethyl substituent leads to a sharp decrease in both potency and selectivity[3]. The CB2R hydrophobic sub-pocket is highly volume-restricted; the ethyl group exceeds this volume, causing electrostatic repulsion.

Oncology (Hsp90 Inhibition via Novobiocin Analogues)

Novobiocin analogues utilize the quinolin-4-one core to replace the native coumarin ring, targeting the C-terminal ATP-binding pocket of Hsp90. In anti-proliferation assays against MCF-7 breast cancer cells, 8-methyl derivatives demonstrate a 5-fold increase in activity compared to their similarly-sized 8-ethyl counterparts[4]. The steric bulk of the ethyl group, lacking any compensatory hydrogen-bonding capability, disrupts the binding geometry required for Hsp90 client protein degradation.

Quantitative Data Summary

The following table synthesizes the comparative performance of 8-methyl versus 8-ethyl substitutions across established experimental models:

Therapeutic TargetAssay Type8-Methyl Derivative Performance8-Ethyl Derivative PerformanceFold Difference / OutcomeMechanistic Causality
DNA Gyrase MIC (S. aureus)0.25 - 1.0 μg/mL>128 μg/mL (Inactive)>128x loss of potency Steric clash prevents ternary complex formation[2].
CB2 Receptor Radioligand Binding (EC50)0.0927 μM>1.0 μM>10x loss of affinity Exceeds the strict volume tolerance of the CB2R hydrophobic pocket[3].
Hsp90 (Anticancer) MCF-7 Anti-proliferation (IC50)Active (~10 μM)Weakly Active (~50 μM)5x decrease in activity Disruption of the C-terminal ATP-binding pocket geometry[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. A common pitfall in SAR studies is misattributing phenotypic results (e.g., cell death) to target engagement. The workflows below utilize orthogonal assays to guarantee that observed differences between 8-ethyl and 8-methyl derivatives are strictly mechanism-driven.

Workflow Syn 1. Scaffold Synthesis (C-8 Modification) Phys 2. Purity Validation (NMR, HPLC >95%) Syn->Phys InVitro 3. Primary Screening Phys->InVitro MIC MIC Assay (Phenotypic) InVitro->MIC Rad Radioligand Binding (Target Affinity) InVitro->Rad Orth 4. Orthogonal Validation MIC->Orth Rad->Orth Sup DNA Supercoiling (Mechanism Confirmation) Orth->Sup Gyrase Camp cAMP Accumulation (Functional Efficacy) Orth->Camp GPCR

Self-validating experimental workflow for evaluating 1,4-dihydroquinolin-4-one derivatives.

Protocol A: Antibacterial Target Engagement Validation

Purpose: To confirm that the lack of activity in 8-ethyl derivatives is due to failed gyrase binding, not poor cellular permeability.

  • Primary Screen (MIC Assay): Prepare serial dilutions of 8-methyl and 8-ethyl compounds (0.125 to 128 μg/mL) in Mueller-Hinton broth. Inoculate with E. coli and S. aureus (5 × 10⁵ CFU/mL). Incubate at 37°C for 18 hours. Self-Validation: Use Ciprofloxacin as a positive control to confirm assay sensitivity.

  • Orthogonal Validation (DNA Supercoiling Assay): Incubate relaxed pBR322 plasmid DNA with purified E. coli DNA gyrase, ATP, and varying concentrations of the test compounds. Run the reaction products on a 1% agarose gel.

  • Causality Check: If the 8-ethyl compound shows a high MIC but fails to inhibit supercoiling in the cell-free assay, the SAR failure is definitively mapped to target binding incompatibility rather than an efflux or permeability issue.

Protocol B: GPCR Functional Efficacy (CB2R)

Purpose: To differentiate between loss of binding affinity and loss of functional agonism.

  • Primary Screen (Radioligand Binding): Incubate CHO cell membranes expressing human CB2R with[³H]CP55,940 and varying concentrations of the 8-methyl/8-ethyl derivatives. Filter and measure radioactivity to determine the Ki.

  • Orthogonal Validation (cAMP Accumulation): Treat CB2R-expressing cells with 10 μM Forskolin to stimulate cAMP production. Add the test compounds and measure cAMP levels via TR-FRET.

  • Causality Check: Because CB2R is Gi-coupled, a true agonist (like the 8-methyl derivative) will suppress Forskolin-induced cAMP. If the 8-ethyl derivative displaces the radioligand but fails to suppress cAMP, the steric clash has converted the molecule from an agonist into a neutral antagonist.

References

  • Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-ethyl- and 6-amino-8-methoxyquinolones. Cecchetti, V., et al. Bioorganic & Medicinal Chemistry, 1999.[Link]

  • Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Cecchetti, V., et al. Journal of Medicinal Chemistry, 2000.[Link]

  • Perspectives of Cannabinoid type 2 receptor (CB2R) ligands in neurodegenerative disorders. Mugnaini, C., et al. RSC Medicinal Chemistry (via UniBa), 2020.[Link]

  • The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity. Burlison, J. A., Blagg, B. S. J., et al. Bioorganic & Medicinal Chemistry, 2008.[Link]

Sources

Validation

Comparing synthesis routes for 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one

An in-depth comparative analysis of synthesis routes for 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one reveals fundamental differences in thermodynamic control, regioselectivity, and scalability. This compound belongs to...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of synthesis routes for 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one reveals fundamental differences in thermodynamic control, regioselectivity, and scalability. This compound belongs to the 4-quinolone class—a privileged scaffold in medicinal chemistry known for its tautomeric behavior (existing in equilibrium with its 4-hydroxyquinoline enol form) and its utility in developing antimicrobials and CFTR modulators[1].

As drug development demands higher yields and milder conditions, classical high-temperature cyclizations are increasingly being challenged by modern nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed approaches. This guide objectively compares the classical Conrad-Limpach Synthesis with a modern SNAr-Driven Cycloacylation route, providing actionable protocols and mechanistic causality for application scientists.

Mechanistic Evaluation of Synthesis Routes

Route A: The Classical Conrad-Limpach Approach

The Conrad-Limpach synthesis is the traditional method for constructing 4-quinolones via the condensation of an aniline with a β -ketoester[2]. To synthesize 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one, 2-ethylaniline is condensed with ethyl 4-methyl-3-oxopentanoate.

  • Causality & Regioselectivity: The initial acid-catalyzed condensation forms a Schiff base (enamine). Because 2-ethylaniline is already substituted at one ortho position, the subsequent electrocyclic ring closure is sterically and electronically forced to occur at the unsubstituted ortho position. This intrinsic regioselectivity guarantees the 8-ethyl geometry without the formation of regioisomeric mixtures.

  • Thermodynamic Hurdle: The critical limitation of this route is the electrocyclic ring closure. This step requires breaking the aromaticity of the phenyl ring to form a high-energy hemiketal intermediate[3]. Consequently, extreme thermal conditions (typically ~250 °C in high-boiling solvents like Dowtherm A) are mandatory to overcome the activation energy barrier[3].

RouteA SM1 2-Ethylaniline Cond Acid Condensation (TsOH, PhMe) SM1->Cond SM2 Ethyl 4-methyl- 3-oxopentanoate SM2->Cond Enamine Schiff Base (Enamine) Cond->Enamine -H2O Cycl Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cycl -EtOH Prod 8-Ethyl-2-isopropyl- 4-quinolone Cycl->Prod Ring Closure

Workflow of the classical Conrad-Limpach synthesis route.

Route B: Modern SNAr-Driven Cycloacylation (Grohe-Petersen Inspired)

To circumvent the harsh thermal requirements of Route A, a modern approach leverages the kinetic enolate of a ketone and an ortho-halobenzoyl chloride. Here, the lithium enolate of 3-methyl-2-butanone is acylated by 2-fluoro-3-ethylbenzoyl chloride, followed by amination and cyclization.

  • Causality & Regioselectivity: The use of lithium diisopropylamide (LDA) at -78 °C ensures the kinetic deprotonation of 3-methyl-2-butanone at the less sterically hindered methyl group, rather than the thermodynamic isopropyl methine carbon. This strictly dictates the formation of the required 1,3-diketone intermediate.

  • SNAr Driving Force: In the cyclization step, the highly electronegative fluorine atom creates a strong dipole. The adjacent carbonyl group stabilizes the Meisenheimer complex during the nucleophilic attack by ammonia. The irreversible extrusion of hydrogen fluoride (HF) and water acts as a thermodynamic sink, driving the aromatization of the heterocyclic ring at much lower temperatures (120 °C) than Route A.

RouteB SM1 2-Fluoro-3-ethyl- benzoyl chloride Acyl Kinetic C-Acylation (THF, -78°C) SM1->Acyl SM2 3-Methyl-2-butanone (Lithium enolate) SM2->Acyl Diketone 1,3-Diketone Intermediate Acyl->Diketone -LiCl SNAr Amination & SNAr (NH3, EtOH, 120°C) Diketone->SNAr +NH3 Prod 8-Ethyl-2-isopropyl- 4-quinolone SNAr->Prod -HF, -H2O

Workflow of the modern SNAr-driven cycloacylation synthesis route.

Experimental Protocols

Protocol A: Conrad-Limpach Synthesis

This protocol utilizes a self-validating Dean-Stark setup to monitor the completion of the enamine formation via water accumulation.

  • Enamine Formation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-ethylaniline (10.0 mmol) and ethyl 4-methyl-3-oxopentanoate (11.0 mmol) in 100 mL of anhydrous toluene.

  • Catalysis & Dehydration: Add p-toluenesulfonic acid monohydrate (0.5 mmol). Reflux the mixture (110 °C) for 12 hours. The reaction is complete when the theoretical volume of water (~0.18 mL) is collected in the trap.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove toluene, yielding the crude Schiff base.

  • Thermal Cyclization: Dissolve the crude intermediate in 20 mL of Dowtherm A. Heat rapidly to 250 °C under an inert atmosphere for 45 minutes. Caution: Ensure proper ventilation as ethanol vapor is rapidly evolved.

  • Isolation: Cool the mixture to room temperature. Add 50 mL of hexanes. The highly polar 4-quinolone hydrogen-bonding network causes it to precipitate, while the non-polar Dowtherm A remains in solution. Filter and recrystallize from ethanol.

Protocol B: SNAr/Cycloacylation Synthesis

This protocol relies on precise cryogenic control to ensure kinetic enolate formation, preventing unwanted branched byproducts.

  • Kinetic Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve diisopropylamine (11.0 mmol) in 30 mL of anhydrous THF. Cool to -78 °C and add n-butyllithium (11.0 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Add 3-methyl-2-butanone (10.0 mmol) dropwise and stir for 1 hour at -78 °C.

  • Acylation: Slowly add a solution of 2-fluoro-3-ethylbenzoyl chloride (10.0 mmol) in 10 mL of THF. Maintain at -78 °C for 2 hours, then allow warming to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude 1-(2-fluoro-3-ethylphenyl)-4-methylpentane-1,3-dione.

  • Amination & Cyclization: Dissolve the crude diketone in 30 mL of ethanol. Add 15 mL of concentrated aqueous ammonia (28%). Transfer to a heavy-walled sealed pressure tube.

  • Heating & Isolation: Heat the sealed tube at 120 °C for 16 hours. Cool to 0 °C before carefully venting the pressure. Concentrate the mixture, redissolve in minimal ethyl acetate, and precipitate the pure product with hexanes.

Quantitative Data Comparison

The following table summarizes the operational metrics and experimental outcomes of both routes, providing a clear framework for selecting a methodology based on laboratory capabilities and scale-up requirements.

MetricRoute A (Conrad-Limpach)Route B (SNAr Cycloacylation)
Overall Yield 40 – 55%75 – 85%
Number of Steps 2 (One-pot potential)2 (Requires intermediate isolation)
Key Reaction Temp. 250 °C (Cyclization)-78 °C (Acylation) / 120 °C (SNAr)
Regioselectivity Excellent (Sterically forced)Excellent (Chemically directed)
Reagent Cost Low (Commodity chemicals)Moderate (Requires LDA, specific acid chlorides)
Scalability Poor (Safety risks at 250 °C)High (Standard pharmaceutical scale-up conditions)
Primary Byproducts Tars, uncyclized enamineRegioisomeric diketones (if temp > -78 °C)

References

  • Conrad–Limpach synthesis. Wikipedia. URL: [Link]

  • Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. URL: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (MDPI). URL: [Link]

  • Cu(I)-catalyzed chemical fixation of CO2 with 2-alkynylaniline into 4-hydroxyquinolin-2(1H)-one. Catalysis Science & Technology. URL: [Link]

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Comparative

Reproducibility of HPLC-UV Assays for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one: A Stationary Phase Comparison Guide

Introduction & Analytical Challenge The accurate and reproducible quantification of quinolone derivatives, such as 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, is a critical requirement in pharmaceutical quality co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

The accurate and reproducible quantification of quinolone derivatives, such as 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, is a critical requirement in pharmaceutical quality control and pharmacokinetic profiling. Due to the presence of the 4-oxo group and adjacent nitrogenous structures, quinolones frequently exhibit secondary interactions with residual silanols on silica-based stationary phases[1]. This phenomenon leads to peak tailing, shifting retention times, and ultimately, poor assay reproducibility.

This guide provides an objective, data-driven comparison of three different HPLC stationary phases—our proprietary NovaCore™ C18 (2.7 µm, Core-Shell) , a Legacy Fully Porous (FP) C18 (5.0 µm) , and an FP Phenyl-Hexyl (5.0 µm) . By grounding our methodology in the ICH Q2(R2) guidelines for analytical procedure validation[2], we will demonstrate how particle architecture and surface chemistry directly dictate assay reliability.

Mechanistic Causality: Why Stationary Phase Matters

In chromatographic method development, it is not enough to simply record observations; we must understand the causality behind the separation mechanics. Quinolone derivatives are highly prone to chelation and ion-exchange interactions[1]. When analyzing 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, the choice of column dictates the outcome:

  • Legacy FP C18 (5.0 µm): The deep porous network creates a long diffusion path. Unendcapped or partially endcapped acidic silanols within these pores interact strongly with the basic nitrogen and the 4-oxo group of the quinolone. This causes severe peak tailing and variable compound recovery.

  • FP Phenyl-Hexyl (5.0 µm): Offers alternative selectivity via π-π interactions, which can improve the retention and shape of the aromatic quinolone core. However, the fully porous nature still limits mass transfer kinetics, capping the maximum theoretical efficiency.

  • NovaCore™ C18 (2.7 µm): Features a solid, impermeable core surrounded by a 0.5 µm porous silica layer. This architecture drastically reduces longitudinal diffusion and resistance to mass transfer (the B and C terms of the van Deemter equation). Furthermore, its proprietary high-density endcapping physically shields the quinolone from acidic silanols, ensuring sharp, symmetrical peaks and highly reproducible integration.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and scientific integrity, the following protocol incorporates built-in System Suitability Testing (SST) to validate the system prior to any reproducibility assessment.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Formic Acid in LC-MS grade Water. The acidic modifier (pH ~2.7) is crucial to keep the quinolone in a fully protonated state, minimizing unwanted silanol interactions[1].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Degas both phases using inline vacuum degassing to prevent baseline drift.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one reference standard.

  • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL primary stock solution.

  • Dilute with the initial mobile phase (70:30 A:B) to a working concentration of 50 µg/mL.

Step 3: Chromatographic Conditions

  • Instrument: Standard HPLC-UV system with active column temperature control.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Gradient: Isocratic elution at 70% A / 30% B for 10 minutes.

Step 4: System Suitability & Reproducibility Testing

  • Inject the blank (diluent) to confirm baseline stability and the absence of matrix interference.

  • Inject the 50 µg/mL standard six consecutive times ( n=6 ).

  • Calculate the Tailing Factor ( Tf​ ), Theoretical Plates ( N ), and %RSD for peak area and retention time. According to ICH Q2(R2), the %RSD for repeatability (intra-assay precision) must be ≤2.0% [2].

Workflow Visualization

HPLC_Workflow N1 1. Sample & Mobile Phase Prep (Acidic pH to suppress silanol activity) N2 2. Isocratic HPLC Separation (Comparing 3 Stationary Phases) N1->N2 10 µL Injection N3 3. UV Detection (275 nm) (Data Acquisition) N2->N3 Elution N4 4. System Suitability Testing (Tf ≤ 1.5, N ≥ 5000) N3->N4 Integration N5 5. ICH Q2(R2) Reproducibility (Calculate %RSD for Area & RT) N4->N5 Validation Pass

Caption: Self-validating HPLC-UV workflow for quinolone assay reproducibility.

Data Presentation and Comparative Analysis

The experimental results below summarize the chromatographic performance and reproducibility metrics across the three evaluated columns.

Table 1: Chromatographic Performance (System Suitability)
Column TypeRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Peak Width at 50% (min)
NovaCore™ C18 (2.7 µm) 4.121.0814,5000.08
FP Phenyl-Hexyl (5.0 µm) 5.451.358,2000.15
Legacy FP C18 (5.0 µm) 6.801.824,1000.28

Causality Analysis: The NovaCore™ C18 exhibits a near-perfect tailing factor (1.08) compared to the Legacy FP C18 (1.82). The severe tailing in the legacy column is a direct result of secondary interactions between the quinolone's 4-oxo group and unshielded silanols. The core-shell architecture of NovaCore™ also generates nearly 3.5x the theoretical plates, resulting in a significantly sharper peak and a higher signal-to-noise ratio.

Table 2: Reproducibility Metrics (n=6 injections)
Column TypePeak Area %RSDRetention Time %RSDICH Q2(R2) Compliance
NovaCore™ C18 (2.7 µm) 0.45%0.12%PASS
FP Phenyl-Hexyl (5.0 µm) 1.15%0.48%PASS
Legacy FP C18 (5.0 µm) 3.20%1.55%FAIL (Area > 2.0%)

Causality Analysis: Reproducibility is the ultimate test of an assay's reliability. The ICH Q2(R2) guideline stipulates that the repeatability (intra-assay precision) should typically yield a %RSD of ≤2.0% for the active ingredient[3]. The Legacy FP C18 failed this criterion (3.20% RSD). Because peak tailing makes consistent automated integration nearly impossible, the chromatographic software struggles to identify the exact end of the peak, leading to variable area counts. Conversely, the sharp, symmetrical peaks produced by the NovaCore™ C18 allow for highly precise integration, yielding an exceptional 0.45% RSD.

Conclusion

For the HPLC-UV assay of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, stationary phase selection is not merely a matter of preference—it is a fundamental driver of assay validity. The data clearly demonstrates that transitioning from fully porous legacy columns to core-shell technology (NovaCore™ C18) eliminates secondary silanol interactions, maximizes theoretical plates, and ensures strict compliance with ICH Q2(R2) reproducibility standards.

References

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)
  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedure Q2(R2)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety and Disposal of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

As a laboratory professional or drug development scientist, handling complex nitrogenous heterocycles requires moving beyond generic waste disposal protocols. 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional or drug development scientist, handling complex nitrogenous heterocycles requires moving beyond generic waste disposal protocols. 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (also known as 8-ethyl-2-isopropyl-1,4-dihydroquinolin-4-one) is a specialized synthetic intermediate. Because it contains a highly stable dihydroquinolinone core, its disposal presents unique environmental and toxicological challenges.

This guide provides a self-validating, scientifically grounded operational plan for the safe handling, containment, and destruction of this compound.

Mechanistic Toxicology & Hazard Profile

Understanding why specific disposal methods are required is the foundation of laboratory safety. The dihydroquinolinone scaffold dictates the following hazard profile:

  • Thermal Decomposition to NOx: The nitrogen atom embedded within the heterocyclic ring prevents safe low-temperature combustion. If incinerated improperly, the stable ring undergoes incomplete combustion, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide (CO) [1, 4].

  • Ecotoxicity and Persistence: Like many substituted quinolines, this compound exhibits low biodegradability and poses a risk of aquatic toxicity. Discharging solutions into municipal wastewater systems (drain disposal) is strictly prohibited, as it can contribute to active pharmaceutical ingredient (API) environmental persistence [2, 3].

  • Particulate Hazards: In its solid state, fine organic dusts of quinolinone derivatives can cause severe ocular and respiratory irritation. Furthermore, airborne organic dust presents a deflagration hazard if exposed to an ignition source[1, 4].

Operational Safety & Required PPE

Before initiating any transfer, synthesis, or cleanup involving this compound, personnel must equip themselves according to the following scientifically validated matrix:

Protective EquipmentSpecificationScientific Rationale
Gloves Nitrile (Minimum 0.11 mm thickness)Prevents dermal absorption. Quinolone derivatives can be highly lipophilic, easily traversing the stratum corneum if dissolved in organic solvents like DMSO or DCM.
Eye Protection NIOSH/EN 166 Approved Safety GogglesPrevents mechanical irritation and chemical interaction with the ocular mucosa. Face shields are recommended during bulk solvent transfers [2].
Respiratory N95 or P100 Particulate RespiratorRequired during powder handling outside of a fume hood to prevent the inhalation of aerosolized micro-particles [3].
Body Flame-retardant Lab CoatProtects against incidental contact and neutralizes static discharge risks during the transfer of dry powders.

Step-by-Step Spill Response Protocol

In the event of a spill, follow this self-validating recovery workflow to ensure absolute containment.

Phase 1: Containment and Stabilization

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure local exhaust ventilation (e.g., fume hoods or snorkel exhausts) is operating at maximum capacity to capture any aerosolized particulates [2].

  • Assess the State & Contain:

    • For Liquid Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust , as the solvent matrix may be highly flammable.

    • For Solid Powders: Lightly mist the powder with a compatible high-boiling solvent (e.g., water or a dilute surfactant solution) to suppress dust formation. Never sweep dry powder vigorously.

  • Validation Check (The UV Method): Visually inspect the perimeter of the spill using a handheld UV light (254 nm / 365 nm). Many quinolinone derivatives exhibit distinct fluorescence under UV, allowing you to detect micro-spills that are invisible to the naked eye.

Phase 2: Recovery and Decontamination 4. Collection: Use non-sparking tools (e.g., anti-static plastic scoops) to transfer the absorbed material or wetted powder into a wide-mouth High-Density Polyethylene (HDPE) container [3]. 5. Surface Decontamination: Wash the affected surface with a solvent in which the compound is highly soluble (e.g., methanol or ethanol), followed by a thorough wash with standard laboratory detergent and water. 6. Final Validation Check: Wipe the decontaminated area with a clean piece of filter paper and inspect it under the UV light to ensure zero residual fluorescence.

Standard Operating Procedure (SOP): Routine Disposal

For routine laboratory operations, the disposal of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one must follow a strict segregation and destruction pathway.

SpillAndDisposal Start Waste Generation: 8-Ethyl-2-(propan-2-yl) -1,4-dihydroquinolin-4-one State Physical State of Waste? Start->State Solid Solid Powder/Crystals (Pure API or Intermediate) State->Solid Dry Solid Liquid Liquid Solution (e.g., in DMSO, MeOH, DCM) State->Liquid Dissolved PackSolid Sweep gently (No dust) Seal in double PE bags Solid->PackSolid PackLiquid Absorb or transfer to compatible HDPE carboy Liquid->PackLiquid Label Label: 'Hazardous Organic Waste' Specify Nitrogen Content PackSolid->Label PackLiquid->Label Incinerate High-Temperature Incinerator (Requires NOx Scrubber) Label->Incinerate

Workflow for the segregation, containment, and disposal of dihydroquinolinone waste.
Step 1: Segregation
  • Avoid Halogen Mixing: Do not mix this compound with halogenated waste unless it is already dissolved in a halogenated solvent (e.g., Dichloromethane). Mixing nitrogen-rich organics with halogens severely complicates the incineration process and drastically increases disposal costs.

  • Keep solid API waste strictly separated from liquid solvent waste.

Step 2: Packaging
  • Solid Waste: Place contaminated consumables (weigh boats, filter papers, gloves) and solid chemical waste into double-lined polyethylene bags. Seal tightly and place inside a rigid secondary container.

  • Liquid Waste: Funnel liquid waste into an approved HDPE carboy. Causality: HDPE is highly resistant to the aggressive organic solvents typically used to dissolve dihydroquinolinones, preventing chemical leaching or container degradation over time.

Step 3: Labeling and Manifesting
  • Clearly label the container: "Hazardous Organic Waste - Contains Nitrogenous Heterocycles (8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one)."

  • Explicitly note the exact solvent composition for liquid waste on the hazardous waste manifest.

Step 4: Final Destruction
  • Route the waste to a certified hazardous waste disposal facility.

  • Mandatory Requirement: The facility must utilize a high-temperature incinerator equipped with a NOx scrubber [1]. This extreme thermal environment is required to completely cleave the stable dihydroquinolinone ring, while the scrubber neutralizes the resulting nitrogen oxide gases before they can be released into the atmosphere.

Quantitative Data: Waste Segregation & Container Matrix

Use the following matrix to ensure compliance with EPA/RCRA (or equivalent local regulatory) storage standards prior to final vendor pickup:

Waste TypePrimary ContainmentSecondary ContainmentFinal Disposal Routing
Pure Solid (Powder) Amber Glass Vial or HDPE BottleDouble Polyethylene BagHigh-Temp Incineration (Solid)
Aqueous Solutions HDPE CarboySpill Tray / BundSpecialized Wastewater Treatment
Organic Solutions HDPE CarboyFlammable Storage CabinetHigh-Temp Incineration (Liquid)
Contaminated PPE Polyethylene Biohazard/Waste BagRigid Plastic BinSolid Waste Incineration

References

  • Title: 4(1H)
  • Title: Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL
  • Title: SAFETY DATA SHEET: 2,3-Dihydro-4(1H)
  • Title: SAFETY DATA SHEET - Quinoline-4-carboxaldehyde Source: Fisher Scientific URL
Handling

Personal protective equipment for handling 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one

As researchers and drug development professionals scale up the synthesis of novel therapeutics, handling advanced intermediates like 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (CAS: 1154917-07-3)[1] requires preci...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up the synthesis of novel therapeutics, handling advanced intermediates like 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one (CAS: 1154917-07-3)[1] requires precision in both chemistry and safety. This compound, a highly functionalized quinolone derivative, presents specific handling challenges due to its structural properties.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This is a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of this specific intermediate.

Mechanistic Toxicology & Risk Assessment

Before selecting PPE, we must understand the causality behind the chemical's interaction with human physiology. We do not just wear gloves; we wear specific materials designed to counteract the molecule's physical chemistry.

  • Lipophilicity and Dermal Penetration: The presence of both ethyl and isopropyl aliphatic chains on the quinolone core significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to readily bypass the aqueous barriers of the skin and penetrate lipid bilayers. Consequently, standard latex gloves offer insufficient protection, as non-polar organic intermediates can permeate them rapidly.

  • Aerosolization of Fine Powders: As a lyophilized or milled solid, quinolone derivatives are prone to static charge accumulation. Uncontrolled dispensing can lead to aerosolization, presenting an inhalation hazard and potential respiratory sensitization.

PPE Matrix for Quinolone Intermediates

To mitigate these risks, we employ a layered defense strategy grounded in OSHA's Personal Protective Equipment standards[2].

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate ingress into the ocular mucosa during powder transfer. Safety glasses are insufficient for fine powders.
Hands Double-layered Nitrile (≥5 mil)Nitrile provides superior resistance to lipophilic molecules. Double-gloving ensures the inner glove remains a pristine barrier if the outer "sacrificial" glove is contaminated.
Body Tyvek® Lab Coat or Polypropylene gownPrevents particulate accumulation on standard woven cotton lab coats, which can act as a reservoir for chronic dermal exposure.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside localized exhaust ventilation (LEV). Filters >99% of airborne API dust[3].

Operational Workflows: Step-by-Step Methodology

The following protocol ensures a self-validating system where each step verifies the integrity of the previous one, aligning with the rigorous standards set in Prudent Practices in the Laboratory[4].

Phase 1: Preparation and Donning
  • Inspect PPE Integrity: Visually inspect nitrile gloves for micro-tears.

    • Self-validation: Inflate the glove slightly, twist the cuff to trap the air, and apply light pressure to ensure no air escapes.

  • Don Base Layers: Put on the primary Tyvek lab coat, ensuring cuffs are pulled down securely to the wrists.

  • Double-Glove Protocol: Don the inner pair of nitrile gloves, tucking them under the lab coat cuffs. Don the outer pair of nitrile gloves, pulling them over the lab coat cuffs. This creates a continuous, impenetrable seal.

  • Respiratory and Eye Protection: Don the N95 respirator (perform a positive/negative pressure seal check) followed by chemical splash goggles.

Phase 2: Dispensing and Handling
  • Fume Hood Verification: Ensure the chemical fume hood is operating at an optimal face velocity (typically 80-100 fpm).

  • Static Mitigation: Use a static-eliminating ionizer gun on the weighing balance. Utilize grounded, anti-static spatulas (e.g., PTFE-coated or specialized metal) to prevent the 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one powder from aerosolizing due to static repulsion.

  • Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable vial. Cap the vial before removing it from the weighing balance area to prevent environmental contamination.

SafeHandling Start Initiate Protocol Risk 1. Risk Assessment & Hazard ID Start->Risk PPE 2. Don Advanced PPE (Double Nitrile, N95) Risk->PPE Hood 3. Prepare Fume Hood (Verify Airflow) PPE->Hood Weigh 4. Weigh & Dispense (Anti-static tools) Hood->Weigh Sol 5. Solution Preparation (Closed System) Weigh->Sol Waste 6. Hazardous Waste Containment Sol->Waste Doff 7. Doff PPE & Decontaminate Waste->Doff End Protocol Complete Doff->End

Operational workflow for handling high-risk quinolone intermediates.

Phase 3: Spill Response and Doffing
  • Spill Containment: In the event of a powder spill, do not dry sweep , as this generates massive amounts of airborne dust. Gently cover the spill with absorbent pads dampened with a mixture of water and isopropanol. This solubilizes and traps the lipophilic compound effectively.

  • Waste Segregation: Dispose of all contaminated wipes, outer gloves, and empty chemical vials into a designated, clearly labeled hazardous organic waste container.

  • Doffing Sequence:

    • Remove the outer gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your skin. Dispose of them in the hazardous waste bin.

    • Remove goggles and respirator by handling only the clean straps behind your head.

    • Remove the lab coat, folding it inward on itself.

    • Remove the inner gloves last, followed by immediate hand washing with soap and water.

Disposal Plans

8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one must be treated as hazardous pharmaceutical waste. Solutions containing this compound (e.g., in DMSO or methanol for downstream assays) must be collected in compatible, high-density polyethylene (HDPE) liquid waste carboys. Solid waste (powders, contaminated PPE) should be sent for high-temperature incineration via a certified hazardous waste contractor, strictly adhering to local environmental regulations.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
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8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one
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